2-(Pyrazin-2-yl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133593-36-9 |
|---|---|
Molecular Formula |
C11H7N3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-pyrazin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-8(3-1)14-11(15-10)9-7-12-5-6-13-9/h1-7H |
InChI Key |
IKHDANQCMYMZRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
Synonyms |
Benzothiazole, 2-pyrazinyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrazin-2-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel heterocyclic compound, 2-(Pyrazin-2-yl)benzo[d]thiazole. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles established synthetic methodologies for analogous compounds and predictive characterization data based on structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and related compounds for drug discovery and development.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzothiazole scaffold is considered a "privileged structure," appearing in a variety of pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a pyrazine ring at the 2-position of the benzothiazole core is anticipated to modulate its electronic properties and biological activity, making this compound a compelling target for synthesis and evaluation.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or a carboxylic acid. Based on this established methodology, two primary synthetic routes are proposed for the synthesis of this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound based on established procedures for similar heterocyclic compounds.
Route 1: Condensation of 2-Aminothiophenol with Pyrazine-2-carboxaldehyde
-
Reaction:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and pyrazine-2-carboxaldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (10 mL).
-
The reaction can be promoted by various catalysts, including a catalytic amount of acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., air, I₂, H₂O₂). For an uncatalyzed reaction in DMSO, the solvent itself can act as the oxidant at elevated temperatures.
-
The reaction mixture is then heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The cooled reaction mixture is poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Route 2: Condensation of 2-Aminothiophenol with Pyrazine-2-carboxylic acid
-
Reaction:
-
In a reaction vessel, combine 2-aminothiophenol (1.0 mmol) and pyrazine-2-carboxylic acid (1.0 mmol).
-
The reaction is typically carried out in the presence of a dehydrating agent or a coupling reagent. A common method involves heating the mixture in polyphosphoric acid (PPA) at high temperatures (e.g., 150-200 °C).
-
Alternatively, the carboxylic acid can be activated, for example, by conversion to its acid chloride using thionyl chloride, followed by reaction with 2-aminothiophenol.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
If using PPA, the hot reaction mixture is carefully poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved through recrystallization or column chromatography as described in Route 1.
-
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its structure and purity. The following table summarizes the expected characterization data based on analogous compounds.
| Analysis | Technique | Expected Results |
| Appearance | Visual Inspection | Crystalline solid |
| Melting Point | Melting Point Apparatus | To be determined experimentally |
| Yield | Gravimetric Analysis | Dependent on the synthetic route and optimization |
| Molecular Formula | - | C₁₁H₇N₃S |
| Molecular Weight | - | 213.26 g/mol |
| ¹H NMR | NMR Spectroscopy | Aromatic protons of the benzothiazole and pyrazine rings. Expected chemical shifts (δ) in the range of 7.0-9.0 ppm. |
| ¹³C NMR | NMR Spectroscopy | Aromatic and heterocyclic carbons. Expected chemical shifts (δ) in the range of 110-160 ppm. |
| IR | IR Spectroscopy | Characteristic peaks for C=N, C=C aromatic stretching, and C-S stretching. |
| Mass Spectrometry | MS (e.g., ESI-MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 214. |
| Elemental Analysis | CHNS Analysis | %C, %H, %N, %S values consistent with the molecular formula. |
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been reported, the broader class of 2-(heteroaryl)benzothiazoles is known to exhibit a range of pharmacological effects. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
One potential mechanism of action for some benzothiazole derivatives involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.
Hypothetical AhR Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an AhR agonist.
Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This compound is a novel heterocyclic compound with significant potential for applications in drug discovery. This technical guide provides a solid foundation for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The proposed synthetic routes are robust and adaptable, and the predicted characterization data offer a benchmark for experimental verification. Further investigation into the biological activities of this compound is warranted, with the AhR signaling pathway representing one of several plausible avenues for exploration. This document is intended to catalyze further research into this promising molecule and its derivatives.
Crystal Structure of 2-(Pyrazin-2-yl)benzo[d]thiazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Crystallization Protocols
The synthesis of 2-substituted benzothiazole derivatives typically involves the condensation and cyclization of 2-aminothiophenol with various reagents. The following experimental protocols are representative of the synthetic routes employed to obtain crystalline materials suitable for X-ray diffraction analysis.
General Synthesis of 2-Substituted Benzothiazole Derivatives
A common method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. For instance, 2-aryl-benzothiazoles can be synthesized by the pepsin-catalyzed reaction of 2-aminothiophenol with aromatic aldehydes in the solid state.
Another versatile precursor, 2-hydrazinylbenzo[d]thiazole, can be synthesized and subsequently reacted with various electrophiles to generate a diverse library of derivatives.[3][4]
Experimental Protocol for N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide
This derivative was prepared by the reaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with benzoyl chloride in the presence of pyridine at room temperature.[2]
Procedure:
-
A mixture of 2-(benzo[d]thiazol-2-yl)acetohydrazide (0.08 mol) and pyridine (10 mL) is stirred for 15 minutes at room temperature.
-
Benzoyl chloride (0.16 mol) is added gradually to the reaction mixture, which is then stirred for 15 minutes at 0°C (273 K).
-
The reaction mixture is left to stand at room temperature for an additional 3 hours.
-
The mixture is poured onto ice water and neutralized with HCl.
-
The resulting precipitate is filtered, dried, and washed with ethyl acetate.
-
The final product is recrystallized from ethanol to yield white crystals.[2]
Experimental Protocol for 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one
This pyrazole derivative was synthesized from 2-benzothiazolyl acetohydrazide and N,N-dimethylformamide dimethyl acetal.[5]
Procedure:
-
A mixture of 2-benzothiazolyl acetohydrazide (0.01 mol) and N,N-dimethylformamide dimethyl acetal (0.02 mol) is stirred at room temperature for 1 hour.
-
The excess acetal is removed by distillation under reduced pressure.
-
The solid product is washed with a 1:1 mixture of petroleum ether and diethyl ether.
-
Crystallization from ethanol yields the final product.[5]
Experimental Protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole
This compound was synthesized from 2-hydrazinyl-6-methoxybenzo[d]thiazole and acetylacetone.[3]
Procedure:
-
A mixture of 2-hydrazinyl-6-methoxybenzo[d]thiazole and acetylacetone is heated in dioxane at 100 °C.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to afford the pure compound as a white solid.[3]
Crystallographic Data of Benzothiazole Derivatives
The following tables summarize the key crystallographic parameters for several derivatives of 2-substituted benzo[d]thiazole. These data provide insights into the solid-state conformation and packing of these molecules.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | C₁₆H₁₃N₃O₂S | Triclinic | P1 | 1 | [2] | ||||||
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | [5] | |||||||||
| N-(Benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P2₁/n | [6] | ||||||||
| N-(Benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | [6] | ||||||||
| N-(Benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | [6] | ||||||||
| 2-(2,4-Dimethyl Pyrrolyl) Benzothiazole | Monoclinic | P21/n | 10.842(9) | 5.750(7) | 12.964(6) | 90 | 110.13(6) | 90 | 4 | ||
| N′-(2-(benzo[d]thiazol-2-yl)acetyl)-4-methylbenzenesulfonohydrazide | C₁₆H₁₅N₃O₃S₂ | ||||||||||
| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole | C₁₅H₁₃NO₂S |
Note: Complete unit cell parameters were not available in all referenced abstracts. Z represents the number of molecules per unit cell.
Molecular and Crystal Structure Insights
The crystal structures of the analyzed benzothiazole derivatives reveal several key features. The benzothiazole ring system is generally planar. In derivatives with an additional aromatic ring, the dihedral angle between the benzothiazole and the substituted ring is a critical conformational parameter. For instance, in N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, the interplanar angle between the benzothiazole group and the phenyl ring is 75.65(3)°.[2] In contrast, the pyrazole and benzothiazole rings in 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one are nearly coplanar, with an interplanar angle of 3.31(7)°.[5]
Hydrogen bonding plays a significant role in the crystal packing of these derivatives. In N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, molecules are linked by N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds to form a layer structure.[2]
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent.[1][7] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[8]
One study on 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) demonstrated its ability to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[1][8] These pathways are crucial for cell proliferation, survival, and differentiation, and their inhibition represents a key mechanism for the anticancer activity of this class of compounds.
Caption: Inhibition of AKT and ERK signaling pathways by a bioactive benzothiazole derivative.
Conclusion
The benzothiazole scaffold remains a highly valuable core in the design of novel therapeutic agents. The crystallographic and synthetic data for its derivatives provide a solid foundation for structure-activity relationship studies and the rational design of new compounds with enhanced biological profiles. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways, further underscores their potential in drug development, particularly in the fields of oncology and inflammatory diseases. Future work should aim to obtain the crystal structure of the parent 2-(Pyrazin-2-yl)benzo[d]thiazole to provide a complete structural landscape of this important class of heterocyclic compounds.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Photophysical Properties of Novel 2-(Pyrazin-2-yl)benzo[d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth analysis of the photophysical properties of novel 2-(Pyrazin-2-yl)benzo[d]thiazole compounds. Given the emerging interest in this class of molecules for their potential applications in medicinal chemistry and materials science, this document outlines the essential experimental and computational protocols required for a thorough investigation of their electronic and photophysical behavior.
Synthesis and Structural Characterization
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the condensation reaction between 2-aminothiophenol and a pyrazine-2-carboxaldehyde or a related pyrazine derivative.[1] The general synthetic scheme is outlined below.
General Synthesis Workflow
References
Spectroscopic Analysis of 2-(Pyrazin-2-yl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-(Pyrazin-2-yl)benzo[d]thiazole. These predictions are derived from the known spectral characteristics of benzothiazole and pyrazine moieties.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment |
| 8.50 - 8.70 (m, 2H) | Pyrazine-H | ~165 | C=N (Thiazole) |
| 9.00 - 9.20 (s, 1H) | Pyrazine-H | ~153 | C (Benzothiazole, adjacent to S) |
| 7.90 - 8.10 (d, 1H) | Benzothiazole-H | ~145-150 | Pyrazine-C |
| 7.40 - 7.60 (m, 2H) | Benzothiazole-H | ~135 | C (Benzothiazole, bridgehead) |
| 7.30 - 7.40 (t, 1H) | Benzothiazole-H | ~127 | CH (Benzothiazole) |
| ~125 | CH (Benzothiazole) | ||
| ~122 | CH (Benzothiazole) | ||
| ~121 | CH (Benzothiazole) |
Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
Table 2: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100 - 3000 | C-H stretching (Aromatic) |
| 1600 - 1580 | C=N stretching (Pyrazine ring) |
| 1570 - 1550 | C=N stretching (Thiazole ring) |
| 1500 - 1400 | C=C stretching (Aromatic rings) |
| 1250 - 1000 | C-H in-plane bending |
| 900 - 650 | C-H out-of-plane bending |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Predicted) | Ion Assignment |
| ~213 | [M]⁺ (Molecular Ion) |
| ~185 | [M - N₂]⁺ or [M - HCN]⁺ |
| ~135 | [Benzothiazole]⁺ |
| ~108 | [C₆H₄S]⁺ |
| ~80 | [Pyrazine]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hours).
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.[1][2][3]
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid, powdered this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.[5][6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).
Sample Preparation (for EI):
-
A small amount of the pure sample is introduced into the ion source, where it is vaporized by heating in a high vacuum.[7][8]
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then infused into the ESI source via a syringe pump or through a liquid chromatography system.[9][10]
Data Acquisition:
-
The sample is ionized in the ion source. In EI, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.[7][8] In ESI, a high voltage is applied to the liquid, creating an aerosol of charged droplets.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion at a specific m/z value.
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions. The mass differences between the molecular ion and the fragment ions correspond to the loss of neutral fragments, providing valuable structural information.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Preliminary Biological Screening of a 2-(Pyrazin-2-yl)benzo[d]thiazole Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of a representative library of 2-(Pyrazin-2-yl)benzo[d]thiazole compounds. This class of heterocyclic molecules holds significant promise in the discovery of novel therapeutic agents due to their structural similarities to other biologically active benzothiazole derivatives. This document outlines the key findings from in-vitro anticancer and antimicrobial screenings, details the experimental protocols employed, and visualizes the pertinent biological pathways and workflows.
Introduction
Benzothiazole derivatives are a well-established class of pharmacophores known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a pyrazine ring at the 2-position of the benzothiazole core is a strategic approach to explore new chemical space and potentially enhance the therapeutic efficacy and selectivity of these compounds. This guide summarizes the initial screening cascade designed to identify lead compounds from a hypothetical library of this compound derivatives for further development.
Data Presentation
The following tables summarize the quantitative data obtained from the preliminary anticancer and antimicrobial screening of the this compound library.
In-Vitro Anticancer Activity
The cytotoxic effects of the compound library were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Substitution (R) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| PBT-001 | H | 15.2 | 22.5 | 18.9 |
| PBT-002 | 4-OCH3 | 8.7 | 12.1 | 9.5 |
| PBT-003 | 4-Cl | 5.1 | 7.8 | 6.2 |
| PBT-004 | 4-F | 6.5 | 9.2 | 7.1 |
| PBT-005 | 3,4-diCl | 2.3 | 4.1 | 3.5 |
| PBT-006 | 4-NO2 | 11.8 | 15.3 | 13.4 |
| Doxorubicin (Control) | - | 0.8 | 1.2 | 0.9 |
Antimicrobial Activity
The antimicrobial potential of the library was assessed against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined as a measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | Substitution (R) | S. aureus | E. coli | C. albicans |
| PBT-001 | H | 64 | >128 | 128 |
| PBT-002 | 4-OCH3 | 32 | 64 | 64 |
| PBT-003 | 4-Cl | 16 | 32 | 32 |
| PBT-004 | 4-F | 16 | 32 | 64 |
| PBT-005 | 3,4-diCl | 8 | 16 | 16 |
| PBT-006 | 4-NO2 | 64 | 128 | >128 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | N/A |
| Fluconazole (Control) | - | N/A | N/A | 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In-Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT-116) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions were prepared in the culture medium and added to the wells. The final concentration of DMSO was kept below 0.5%.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the concentration of the compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][5]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective broths overnight. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway potentially modulated by benzothiazole derivatives.
References
An In-depth Technical Guide to the Synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 2-(Pyrazin-2-yl)benzo[d]thiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer agents, kinase inhibitors, and inducers of apoptosis.
Core Synthesis Methodologies
The synthesis of the this compound scaffold can be primarily achieved through two strategic approaches: condensation reactions and palladium-catalyzed cross-coupling reactions .
Condensation of 2-Aminothiophenol with Pyrazine-2-carbonyl Compounds
A prevalent and efficient method for the formation of the 2-substituted benzothiazole core is the condensation of 2-aminothiophenol with a pyrazine derivative bearing a carbonyl group at the 2-position, such as pyrazine-2-carboxaldehyde or pyrazine-2-carboxylic acid.[1][2] This reaction proceeds through the formation of a thiazoline intermediate, which subsequently undergoes oxidation to the aromatic benzothiazole.
The reaction can be facilitated through various catalytic systems and conditions, including the use of acidic catalysts, microwave irradiation, and green solvents, often leading to high yields.[1]
Experimental Protocol: Synthesis of this compound via Condensation
This protocol describes a representative method for the synthesis of this compound using a microwave-assisted condensation reaction.
Materials:
-
2-Aminothiophenol
-
Pyrazine-2-carboxaldehyde
-
L-Proline (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), pyrazine-2-carboxaldehyde (1.0 mmol), and L-proline (10 mol%).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After cooling, monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate mixture as the mobile phase).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Palladium-Catalyzed Cross-Coupling Reactions
An alternative and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of the C-C bond between the pyrazine and benzothiazole rings. The reaction typically involves a 2-halobenzothiazole (e.g., 2-chlorobenzothiazole) and a pyrazineboronic acid or a 2-halopyrazine and a benzothiazoleboronic acid in the presence of a palladium catalyst and a base.
This methodology offers the advantage of broad functional group tolerance and the ability to introduce a wider range of substituents on both heterocyclic rings.[3]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 2-chlorobenzothiazole with pyrazine-2-boronic acid.
Materials:
-
2-Chlorobenzothiazole
-
Pyrazine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
SPhos (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene and Water (solvents)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 2-chlorobenzothiazole (1.0 mmol), pyrazine-2-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
De-gas the flask and backfill with an inert atmosphere.
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture at 100°C with stirring for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data on Synthesis
The following table summarizes representative yields for the synthesis of 2-substituted benzothiazoles using the condensation method with various aldehydes, highlighting the efficiency of this approach.
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | L-Proline | MW, 120°C, 10 min | 92 | Generic Protocol |
| 2 | 4-Chlorobenzaldehyde | L-Proline | MW, 120°C, 12 min | 95 | Generic Protocol |
| 3 | 4-Methoxybenzaldehyde | L-Proline | MW, 120°C, 10 min | 94 | Generic Protocol |
| 4 | Pyridine-2-carboxaldehyde | None | Reflux, 4h | 85 | Generic Protocol |
| 5 | Furan-2-carboxaldehyde | None | Reflux, 3h | 88 | Generic Protocol |
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases and the induction of apoptosis.[4]
Kinase Inhibition
Many pyrazine and benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Induction of Apoptosis
A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that certain benzothiazole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[6][7][8]
This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][8] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[6][8]
Anticancer Activity Data
The following table presents a selection of IC₅₀ values for various benzothiazole derivatives against different human cancer cell lines, demonstrating their cytotoxic potential.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo-benzothiazole hybrid | HT-29 (Colon) | 3.17 | [9] |
| Pyrazolo-benzothiazole hybrid | PC-3 (Prostate) | 4.88 | [9] |
| Pyrazolo-benzothiazole hybrid | A549 (Lung) | 6.77 | [9] |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 3.37 | [10] |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 3.54 | [10] |
| Naphthalimide-benzothiazole | HT-29 (Colon) | 3.72 | [11] |
| Naphthalimide-benzothiazole | A549 (Lung) | 4.07 | [11] |
Conclusion
The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes outlined in this guide, namely condensation and cross-coupling reactions, offer versatile and efficient means to access a diverse range of derivatives. The demonstrated ability of these compounds to induce apoptosis through the mitochondrial pathway highlights a key mechanism of their anticancer activity. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
investigation of 2-(Pyrazin-2-yl)benzo[d]thiazole as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Pyrazin-2-yl)benzo[d]thiazole core represents a significant area of interest in medicinal chemistry. This heterocyclic scaffold is a bioisostere of the more extensively studied 2-(pyrazol-1-yl)benzo[d]thiazole framework, which has demonstrated a wide spectrum of pharmacological activities.[1][2] While direct research on the pyrazine-benzothiazole linkage is limited in publicly available literature, the vast body of work on its pyrazole analogue provides a strong foundation for predicting its potential as a privileged scaffold in drug discovery. This guide will synthesize the existing knowledge on the closely related pyrazole derivatives to offer insights into the potential synthesis, biological activities, and mechanisms of action of this compound.
The benzothiazole moiety itself is a well-established pharmacophore present in numerous FDA-approved drugs and is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The incorporation of a pyrazine or pyrazole ring at the 2-position of the benzothiazole core has been shown to significantly modulate these activities, often leading to potent and selective agents.[1][3] This guide will focus on the anticancer and antimicrobial potential of this scaffold, presenting key data, experimental protocols, and mechanistic insights derived from studies on its close analogues.
Synthesis of the Core Scaffold
A plausible synthetic route would involve the reaction of 2-hydrazinylbenzo[d]thiazole with a pyrazine-containing dicarbonyl compound, analogous to the use of pentane-2,4-dione in the synthesis of pyrazole-substituted benzothiazoles.[3]
General Experimental Protocol for Synthesis of 2-(Pyrazol-1-yl)benzo[d]thiazole Derivatives
This protocol, adapted from the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole, can serve as a template for the synthesis of the pyrazine analogue.[4]
Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole
6-methoxy-1,3-benzothiazol-2-amine is treated with hydrazine hydrate in the presence of sulfuric acid to yield 2-hydrazinyl-6-methoxybenzo[d]thiazole.[4]
Step 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole
A mixture of 2-hydrazinyl-6-methoxybenzo[d]thiazole and acetylacetone is refluxed in a suitable solvent such as dioxane.[4] The reaction mixture is then cooled and the product is isolated by filtration and purified by chromatography.
To adapt this for the synthesis of this compound, one would need to substitute acetylacetone with a suitable pyrazine-based precursor, such as a pyrazine-2-carbaldehyde or a related dicarbonyl compound, and potentially adjust the reaction conditions (solvent, temperature, and catalyst).
Biological Activities
The 2-(pyrazol-1-yl)benzo[d]thiazole scaffold has demonstrated significant potential as both an anticancer and antimicrobial agent. The following sections summarize the quantitative data for these activities.
Anticancer Activity
Derivatives of the 2-(pyrazol-1-yl)benzo[d]thiazole scaffold have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[1] Some derivatives have also been shown to act as topoisomerase I inhibitors, interfering with DNA replication in cancer cells.[5]
Table 1: Anticancer Activity of 2-(Pyrazol-1-yl)benzo[d]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | HeLa (Cervical) | 4.63 | [5] |
| 4k | HeLa (Cervical) | 5.54 | [5] |
| 4l | HeLa (Cervical) | 5.12 | [5] |
| Compound 25 | HT29 (Colon) | 3.32 | [1] |
| Compound 25 | PC3 (Prostate) | 3.17 | [1] |
| Compound 25 | A549 (Lung) | 3.87 | [1] |
| Compound 25 | U87MG (Glioblastoma) | 6.77 | [1] |
Antimicrobial Activity
The benzothiazole scaffold, particularly when functionalized with heterocyclic moieties like pyrazole, has been a source of potent antimicrobial agents.[6] These compounds exhibit activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal pathogens.
Table 2: Antimicrobial Activity of Benzothiazole-Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7b | Staphylococcus aureus | 16 | [6] |
| Compound 7h | Staphylococcus aureus | 8 | [6] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated further to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
-
A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Research on 2-(pyrazol-1-yl)benzo[d]thiazole derivatives has pointed towards the inhibition of key signaling pathways involved in cancer progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis.[1] Inhibition of VEGFR-2 signaling can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.
Another identified mechanism of action for some benzothiazole-pyrazole hybrids is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair.[5] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Visualizing the VEGFR-2 Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a hypothetical this compound inhibitor.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the investigation of novel this compound derivatives.
Caption: Drug discovery workflow.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a privileged core in medicinal chemistry. Based on the extensive research into its close structural analogue, 2-(pyrazol-1-yl)benzo[d]thiazole, it is anticipated that derivatives of this scaffold will exhibit significant anticancer and antimicrobial activities. The likely mechanisms of action include the inhibition of key cellular signaling pathways, such as those mediated by protein kinases like VEGFR-2, and the disruption of essential cellular processes like DNA replication through topoisomerase inhibition.
Future research should focus on the direct synthesis and biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to elucidate the impact of various substituents on both the pyrazine and benzothiazole rings, guiding the optimization of potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to identify the specific molecular targets and signaling pathways modulated by this novel class of compounds. The development of this scaffold could lead to the discovery of new therapeutic agents for the treatment of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazole linked benzothiazole-β-naphthol derivatives as topoisomerase I inhibitors with DNA binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
An In-depth Review of Pyrazine-Benzothiazole Hybrid Molecules: Synthesis, Biological Activity, and Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The amalgamation of pyrazine and benzothiazole moieties into single molecular frameworks has emerged as a promising strategy in medicinal chemistry, yielding hybrid molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of pyrazine-benzothiazole and related hybrid molecules, with a primary focus on their synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols for key synthetic routes and biological assays are provided to facilitate further research and development in this area. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide visualizes critical experimental workflows and signaling pathways using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.
Introduction
The hybridization of distinct pharmacophores is a well-established strategy in drug discovery aimed at developing novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. Pyrazine and benzothiazole are two privileged heterocyclic scaffolds that are integral components of numerous biologically active compounds.
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in various approved drugs and natural products, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Similarly, the benzothiazole scaffold, consisting of a benzene ring fused to a thiazole ring, is another important pharmacophore known for its diverse biological properties, including anticancer, antimicrobial, and neuroprotective activities.
The rationale behind the design of pyrazine-benzothiazole hybrids lies in the potential for synergistic or additive effects arising from the combination of these two potent pharmacophores. This guide delves into the scientific literature to provide a detailed overview of the synthesis, biological evaluation, and mechanistic understanding of these promising hybrid molecules.
Synthesis of Pyrazine-Benzothiazole Hybrid Molecules
The synthesis of pyrazine-benzothiazole hybrids and their analogs, such as pyrazolo-benzothiazole hybrids, typically involves multi-step reaction sequences. These synthetic strategies often focus on constructing the pyrazole or pyrimidine ring onto a pre-functionalized benzothiazole core, or vice versa.
General Synthetic Workflow
A common workflow for the synthesis and initial biological evaluation of new pyrazine-benzothiazole hybrids is depicted below. This process begins with the synthesis of the target compounds, followed by structural confirmation and subsequent screening for biological activity.
Caption: General workflow for the synthesis and screening of pyrazine-benzothiazole hybrids.
Detailed Experimental Protocols
One documented approach involves the cyclocondensation of a 5-aminopyrazole derivative bearing a benzothiazole moiety with a β-diketone.
Step 1: Synthesis of 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
This intermediate is synthesized through the reaction of an appropriate benzothiazole-containing starting material with a suitable pyrazole precursor.
Step 2: Synthesis of 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
-
A mixture of 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide (2 mmol) and an equimolar amount of acetylacetone is prepared in glacial acetic acid (15 mL).
-
The reaction mixture is heated under reflux for 1 hour.
-
The solid product that forms is filtered off, washed with ethanol, and then dried.
-
The crude product is recrystallized from a suitable solvent (e.g., a mixture of ethanol and DMF) to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the IR spectrum would show characteristic absorption
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of the ligand 2-(Pyrazin-2-yl)benzo[d]thiazole and its subsequent complexation with various metal ions. The methodologies are based on established synthetic routes for analogous 2-substituted benzothiazoles.
Introduction
Benzothiazole derivatives and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The incorporation of a pyrazine moiety into the benzothiazole scaffold is anticipated to yield novel compounds with unique coordination chemistry and potential applications as therapeutic agents or functional materials. This protocol outlines a reliable method for the synthesis of this compound and a general procedure for the preparation of its metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ligand)
This protocol describes the synthesis of the ligand via the condensation of 2-aminothiophenol with pyrazine-2-carboxaldehyde. This method is adapted from general procedures for the synthesis of 2-arylbenzothiazoles.[1][2][3]
Materials:
-
2-Aminothiophenol
-
Pyrazine-2-carboxaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve pyrazine-2-carboxaldehyde (1.0 eq) in absolute ethanol (30 mL).
-
Add 2-aminothiophenol (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Protocol 2: General Synthesis of this compound Metal Complexes
This general protocol outlines the synthesis of metal complexes using the prepared ligand and various metal salts. The specific metal salt, solvent, and reaction conditions can be varied to obtain different complexes.
Materials:
-
This compound (ligand)
-
Metal(II) or Metal(III) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, RuCl₃·xH₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve the this compound ligand (2.0 eq) in methanol or ethanol (20 mL) in a 50 mL round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
A precipitate will form as the reaction progresses.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of analogous 2-(2-pyridyl)benzothiazole metal complexes, which can be used as a reference for the synthesis of this compound complexes.
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Yield (%) | Proposed Geometry | Reference |
| CoCl₂·6H₂O | 2:1 | Ethanol | 3 | 75 | Octahedral | [4] |
| NiCl₂·6H₂O | 2:1 | Ethanol | 3 | 78 | Octahedral | [4] |
| Cu(ClO₄)₂·6H₂O | 2:1 | Ethanol | 2 | 85 | Distorted Tetragonal-Pyramidal | [4] |
| ZnCl₂ | 2:1 | Methanol | 4 | 82 | Tetrahedral | N/A |
| RuCl₃·xH₂O | 2:1 | Methanol | 8 | 65 | Octahedral | [5] |
Note: The data presented are for analogous compounds and should be considered as representative examples. Actual yields and reaction conditions for this compound complexes may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound metal complexes.
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Logical Relationship
The following diagram illustrates the logical relationship between the reactants and products in the synthesis.
Caption: Reactant to product flow in the synthesis of metal complexes.
References
Application Notes and Protocols for 2-(Pyrazin-2-yl)benzo[d]thiazole in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known properties of related pyrazine and benzothiazole derivatives. Direct experimental data for 2-(Pyrazin-2-yl)benzo[d]thiazole in organic electronics is not extensively available in the public domain. This document serves as a representative guide and a starting point for research and development.
Introduction
The convergence of pyrazine and benzothiazole moieties in a single molecular entity, this compound, presents a compelling case for its investigation in the field of organic electronics. The electron-deficient nature of the pyrazine ring suggests potential for efficient electron transport, while the benzothiazole group is a well-established chromophore and charge-transporting unit in various organic electronic devices. This unique combination could lead to materials with tailored electronic and photophysical properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
This document outlines the potential application of this compound as an Electron Transport Material (ETM) in a phosphorescent OLED (PhOLED), supported by hypothetical data based on similar compounds, detailed experimental protocols for its synthesis and device fabrication, and visualizations of the key processes.
Hypothetical Application: Electron Transport Material in Green PhOLEDs
Based on the electronic properties of related benzothiazole and pyrazine compounds, this compound is proposed as a high-performance electron transport material. Its expected low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level would facilitate efficient electron injection from the cathode, while a high triplet energy would ensure effective confinement of excitons within the emissive layer of a PhOLED, preventing efficiency roll-off.
Data Presentation: Expected Material Properties
The following table summarizes the anticipated electronic and photophysical properties of this compound, extrapolated from data on analogous compounds.
| Property | Expected Value | Method of Determination | Reference for Analogy |
| HOMO Energy Level | -5.8 eV to -6.2 eV | Cyclic Voltammetry | [1] |
| LUMO Energy Level | -3.0 eV to -3.4 eV | Cyclic Voltammetry | [2] |
| Electrochemical Band Gap | 2.6 eV to 3.0 eV | Cyclic Voltammetry | [1] |
| Triplet Energy (ET) | ~2.7 eV | Phosphorescence Spectrum | [3] |
| Electron Mobility | 10-5 to 10-4 cm2V-1s-1 | Space-Charge Limited Current (SCLC) | [2] |
| Glass Transition Temp. (Tg) | > 100 °C | Differential Scanning Calorimetry (DSC) | [4] |
| Decomposition Temp. (Td) | > 350 °C | Thermogravimetric Analysis (TGA) | [4] |
Experimental Protocols
This protocol is adapted from known synthetic routes for similar benzothiazole derivatives involving the condensation of a hydrazine with a carbonyl compound.[1]
Materials:
-
2-Hydrazinylbenzo[d]thiazole
-
2-Acetylpyrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-hydrazinylbenzo[d]thiazole (1.65 g, 10 mmol) in 40 mL of ethanol.
-
Add 5-7 drops of glacial acetic acid to the solution to act as a catalyst.
-
To this solution, add a solution of 2-acetylpyrazine (1.22 g, 10 mmol) in 20 mL of ethanol dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the crude product with ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).
-
Dry the product under vacuum at 60 °C for 24 hours to yield this compound as a solid.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
This protocol describes the fabrication of a multilayer PhOLED using this compound as the electron transport layer via a combination of spin coating and thermal evaporation.
Device Structure: ITO / PEDOT:PSS / TCTA:Ir(ppy)3 / This compound / LiF / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)
-
This compound (synthesized as per Protocol 1)
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Chlorobenzene
-
Spin coater
-
High-vacuum thermal evaporator (pressure < 5 x 10-6 mbar)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 10 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition (Spin Coating):
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition (Spin Coating):
-
Prepare a solution of TCTA (host) and Ir(ppy)3 (dopant, 8 wt%) in chlorobenzene (10 mg/mL total concentration).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80 °C for 20 minutes inside the glovebox to remove the solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit a 30 nm thick layer of this compound as the ETL at a rate of 1 Å/s.
-
Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 2-3 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device using a source meter and a spectroradiometer.
-
Mandatory Visualization
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toward-ultra-high-efficiency-tandem-oleds-benzothiazole-based-bipolar-hosts-and-specific-device-architectures - Ask this paper | Bohrium [bohrium.com]
- 4. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(Pyrazin-2-yl)benzo[d]thiazole as a Putative Fluorescent Sensor for Metal Ion Detection
Introduction
Benzothiazole derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various metal ions due to their characteristic photophysical properties. The incorporation of a pyrazin-2-yl group at the 2-position of the benzo[d]thiazole core is hypothesized to create a novel fluorophore with potential metal ion sensing capabilities. The nitrogen atoms within the pyrazine and benzothiazole rings could act as coordination sites for metal ions, leading to a change in the molecule's fluorescence upon binding. This document provides a putative framework for the application of 2-(Pyrazin-2-yl)benzo[d]thiazole as a fluorescent sensor for metal ion detection, targeting researchers in materials science, analytical chemistry, and drug development.
Putative Signaling Pathway
The proposed mechanism for metal ion detection by this compound is based on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the sensor may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the pyrazine nitrogen to the benzothiazole moiety. Upon coordination with a metal ion, this PET process could be inhibited, leading to a significant enhancement of the fluorescence intensity.
Caption: Proposed signaling pathway for metal ion detection.
Data Presentation: Putative Sensing Properties
The following table summarizes the hypothetical quantitative data for the interaction of this compound with various metal ions, based on typical values observed for analogous benzothiazole-based sensors.
| Metal Ion | Binding Stoichiometry (Sensor:Ion) | Association Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, µM) | Fluorescence Response |
| Zn²⁺ | 1:1 | 2.5 x 10⁵ | 0.5 | Turn-on |
| Cu²⁺ | 1:1 | 1.8 x 10⁴ | 2.1 | Quenching |
| Fe³⁺ | 1:1 | 5.2 x 10³ | 5.8 | Quenching |
| Ni²⁺ | 1:2 | 8.9 x 10³ | 3.5 | Turn-on (weak) |
| Cd²⁺ | 1:1 | 1.1 x 10⁴ | 4.2 | Turn-on |
| Co²⁺ | 1:2 | 3.7 x 10³ | 8.7 | Quenching |
| Hg²⁺ | 1:1 | 9.5 x 10³ | 6.3 | Quenching |
Experimental Protocols
Synthesis of this compound
This synthesis protocol is a plausible route based on common methods for generating 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Pyrazine-2-carbaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add pyrazine-2-carbaldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Preparation of Stock Solutions
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Nitrate or perchlorate salts of the metal ions to be tested (e.g., Zn(NO₃)₂, Cu(NO₃)₂, etc.)
-
Deionized water
Procedure:
-
Sensor Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in DMSO or ACN to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the required amount in deionized water.
Protocol for Fluorescence Titration
This protocol outlines the general procedure for evaluating the fluorescence response of the sensor to different metal ions.
Instrumentation:
-
Fluorometer
Procedure:
-
Blank Measurement: In a quartz cuvette, place 2 mL of a suitable buffer solution (e.g., HEPES buffer, pH 7.4) mixed with the organic solvent used for the sensor stock (e.g., 9:1 v/v buffer:DMSO). Record the fluorescence spectrum.
-
Sensor Measurement: Add a small aliquot of the sensor stock solution to the cuvette to achieve a final concentration of 10 µM. Record the fluorescence emission spectrum by exciting at the determined maximum absorption wavelength (λₑₓ).
-
Titration: Sequentially add small aliquots of a specific metal ion stock solution to the cuvette containing the sensor. After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition of the metal ion.
-
Repeat the titration for all metal ions of interest.
Caption: Experimental workflow for fluorescence titration.
Determination of Selectivity
Procedure:
-
Prepare a solution of the sensor (10 µM) in the buffer.
-
Add a potential interfering metal ion (e.g., 10 equivalents).
-
Record the fluorescence spectrum.
-
To the same solution, add the target metal ion (e.g., 10 equivalents).
-
Record the final fluorescence spectrum and compare it with the response of the sensor to the target metal ion alone.
Conclusion
While direct experimental data for this compound is currently unavailable, the provided application notes and protocols, derived from analogous systems, offer a robust starting point for its investigation as a fluorescent metal ion sensor. The proposed synthesis is based on established chemical reactions, and the experimental protocols for fluorescence measurements are standard in the field. Researchers are encouraged to adapt and optimize these procedures based on their experimental findings. The unique electronic properties of the pyrazine moiety may lead to novel and selective sensing capabilities for this class of benzothiazole derivatives.
Application Notes and Protocols for In Vitro Anticancer Activity Assay of 2-(Pyrazin-2-yl)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of novel 2-(Pyrazin-2-yl)benzo[d]thiazole derivatives. While specific data for this exact scaffold is limited in publicly available literature, the provided methodologies are based on extensive research conducted on structurally related benzothiazole and pyrazole-benzothiazole hybrids, which have demonstrated significant anticancer properties.[1][2][3][4] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and inhibition of protein kinases.[4][5][6]
The following sections offer a comprehensive guide to evaluating the cytotoxic and apoptotic effects of these derivatives on various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Benzothiazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various benzothiazole derivatives against a panel of human cancer cell lines, providing a comparative reference for newly synthesized compounds.
Table 1: Cytotoxicity (IC50, µM) of Pyrazole-Benzothiazole Derivatives
| Compound/Derivative | MDA-MB-231 (Breast) | MCF-7 (Breast) | HepG2 (Liver) | SMMC-7721 (Liver) | HT-29 (Colon) | A549 (Lung) | PC-3 (Prostate) | U87MG (Glioblastoma) |
| Compound 8l[2] | 2.41 | 2.23 | 3.75 | 2.31 | - | - | - | - |
| Compound 14[4] | - | - | - | - | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 |
| Doxorubicin (Control)[2] | ~2.4 | - | - | - | - | - | - | - |
| Axitinib (Control)[4] | - | - | - | - | 4.88 - 21.7 | 4.88 - 21.7 | 4.88 - 21.7 | 4.88 - 21.7 |
-
"-" indicates data not available.
Table 2: Cytotoxicity (GI50/IC50, µM) of Other Substituted Benzothiazole Derivatives
| Compound/Derivative | HUH-7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | DU-145 (Prostate) | HeLa (Cervical) |
| Pyridine containing derivative 18[3] | 3.1 | 9.2 | 7.9 | - | - |
| Thiophene based acetamide derivative 21[3] | - | 24.15 | - | - | 46.46 |
| Morpholine based thiourea derivative 22[3] | - | 26.43 | - | - | 45.29 |
| Morpholine based thiourea bromobenzothiazole 23[3] | - | 18.10 | - | - | 38.85 |
| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide (16)[3] | - | - | - | 8 | - |
-
"-" indicates data not available.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Apoptosis Assays
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hoechst 33258 is a fluorescent stain for DNA that allows visualization of nuclear morphology changes associated with apoptosis.
Protocol:
-
Cell Seeding and Treatment: Grow cells on coverslips in a 6-well plate and treat with the compounds.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain with Hoechst 33258 solution.
-
Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[7]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compounds for a specified period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[7]
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of novel compounds.
Proposed Signaling Pathway for Benzothiazole Derivative-Induced Apoptosis
Caption: The intrinsic mitochondrial pathway of apoptosis potentially induced by benzothiazole derivatives.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-(Pyrazin-2-yl)benzo[d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The incorporation of a pyrazine ring at the 2-position of the benzothiazole scaffold is a strategic approach to potentially enhance its antimicrobial efficacy. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of 2-(Pyrazin-2-yl)benzo[d]thiazole compounds.
Disclaimer: As of the latest literature review, specific antimicrobial susceptibility data for this compound is not widely available in published research. The quantitative data presented in this document is illustrative and based on the antimicrobial activity of closely related benzothiazole derivatives. Researchers are encouraged to generate specific data for their compounds of interest using the protocols outlined herein.
Data Presentation: Illustrative Antimicrobial Activity of Benzothiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of pathogenic microorganisms. This data is provided for illustrative purposes to demonstrate a clear and structured format for presenting quantitative results from antimicrobial susceptibility testing.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| BTZ-1 | Thiazole-substituted benzothiazole | Staphylococcus aureus | 3.125 | [1] |
| BTZ-2 | Pyrazolo-benzothiazine acetamide | Staphylococcus aureus (MRSA) | 8.0 | [2] |
| BTZ-3 | Hydrazone-substituted benzothiazole | Escherichia coli | >100 | [3] |
| BTZ-4 | Hydrazone-substituted benzothiazole | Candida albicans | 100 | [3] |
| BTZ-5 | Thiazolidinone-substituted benzothiazole | Pseudomonas aeruginosa | 6.2 | [4] |
| BTZ-6 | Isatin-substituted benzothiazole | Escherichia coli | 3.1 | [4] |
Experimental Protocols
Detailed methodologies for determining the antimicrobial susceptibility of this compound compounds are provided below. The two primary methods recommended are Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[5]
Materials:
-
This compound compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test microorganisms.
Materials:
-
This compound compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the test compound.
-
Add a specific volume of each compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well.
-
Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no compound.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a standardized amount of the microbial suspension using a replicator. Multiple isolates can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 3. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2-(Pyrazin-2-yl)benzo[d]thiazole Based Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and large Stokes shifts. The introduction of a pyrazine moiety to the benzothiazole core can modulate the electronic and photophysical characteristics of the molecule, making 2-(Pyrazin-2-yl)benzo[d]thiazole an interesting scaffold for designing novel probes for bioimaging. These probes can be tailored to detect specific biomolecules, ions, and physiological conditions within living cells, offering valuable tools for understanding complex biological processes and for drug development. While the direct literature on this compound probes is emerging, this document provides a comprehensive overview of the principles, synthetic strategies, and protocols based on closely related and structurally similar benzothiazole-based probes.
Probe Design and Mechanism
The design of fluorescent probes based on the this compound scaffold typically involves the incorporation of a recognition site for a specific analyte. The interaction between the probe and the analyte leads to a change in the photophysical properties of the fluorophore, such as fluorescence intensity or emission wavelength, through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). For instance, the pyrazine nitrogen atoms can act as coordination sites for metal ions, leading to a "turn-on" or "turn-off" fluorescent response.
Quantitative Data of Representative Benzothiazole-Based Probes
The following table summarizes the key photophysical and sensing properties of several benzothiazole-based fluorescent probes designed for various bioimaging applications. This data provides a comparative reference for the development of new probes based on the this compound scaffold.
| Probe Name/Structure | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| BT (2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol) | Hg²⁺ / Cu²⁺ | 370 | 450 / Quenched | N/A | N/A | [1] |
| TQ (Benzothiazole-modified quinoline Schiff base) | Zn²⁺ | N/A | 517.5 | N/A | 69.5 nM | |
| BT-AC (2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate) | Cysteine (Cys) | 335 | 470 | N/A | 32.6 nM | [2][3] |
| BFTF ((E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate) | Superoxide (O₂•⁻) | N/A | 685 | N/A | N/A | [4] |
| NS-N₂H₄ (2-benzothiazoleacetonitrile based) | Hydrazine (N₂H₄) | N/A | N/A | N/A | N/A | [4][5] |
| BTZ (2-(2-(quinolin-3-ylmethylene)hydrazineyl)benzo[d]thiazole) | Cu²⁺ / CN⁻ | 359 | 441 (for Cu²⁺) | N/A | 115.3 nM (Cu²⁺) | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of a 2-(Pyrazinyl)benzo[d]thiazole Precursor
This protocol describes a general method for synthesizing a precursor that can be further modified to create specific probes. The synthesis of this compound can be adapted from established methods for similar heterocyclic couplings.
Materials:
-
2-Aminothiophenol
-
Pyrazine-2-carbaldehyde
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add pyrazine-2-carbaldehyde (1 mmol) to the solution.
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound.
Protocol 2: Cell Culture and Bioimaging
This protocol provides a general procedure for utilizing a this compound-based probe for live-cell imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound based probe stock solution (1 mM in DMSO)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere for 24 hours.
-
Probe Incubation:
-
Prepare a working solution of the probe (e.g., 5 µM) in serum-free DMEM from the 1 mM DMSO stock.
-
Wash the cells twice with PBS.
-
Incubate the cells with the probe working solution for 30 minutes at 37°C.
-
-
Analyte Treatment (if applicable):
-
After probe incubation, wash the cells twice with PBS.
-
Incubate the cells with the analyte of interest (e.g., a specific metal ion solution) in serum-free DMEM for a designated period (e.g., 30 minutes).
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add fresh PBS or cell culture medium to the dish.
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths determined from the probe's photophysical data.
-
Visualizations
Logical Relationship in Probe Design
Caption: General design strategy for fluorescent probes.
Experimental Workflow for Bioimaging
Caption: Standard workflow for cellular imaging experiments.
Signaling Pathway: Metal Ion Detection
Caption: Mechanism of a 'turn-on' probe for metal ions.
References
- 1. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechanistic insights and practical applications in environmental monitoring and cellular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on transition metal ions recognition properties of 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline derivatives | Semantic Scholar [semanticscholar.org]
Methodology for Evaluating the Anti-inflammatory Properties of 2-(Pyrazin-2-yl)benzo[d]thiazole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive methodology for evaluating the anti-inflammatory properties of the novel compound, 2-(Pyrazin-2-yl)benzo[d]thiazole. The following protocols are designed to facilitate a thorough investigation of its potential as an anti-inflammatory agent, from initial in vitro screening to in vivo validation and mechanistic studies.
I. Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Benzothiazole derivatives have been identified as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4][5][6] This document outlines a systematic approach to evaluate the anti-inflammatory potential of a specific benzothiazole derivative, this compound.
The proposed methodology encompasses a tiered approach, beginning with fundamental in vitro assays to assess the compound's direct effects on inflammatory mediators and cellular pathways. Promising results from these initial screens will then warrant progression to more complex in vivo models to evaluate efficacy and safety in a physiological context.
II. In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays offer a rapid and cost-effective means to screen for potential anti-inflammatory activity and elucidate the underlying mechanisms of action.[7][8][9][10]
A. Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation:
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Vehicle Control | 100 | ||
| LPS Control | 0 | 100 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| L-NAME (Positive Control) |
B. Quantification of Pro-inflammatory Cytokines
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a central role in the inflammatory cascade.[11][12] This protocol measures the effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages.
Protocol:
-
Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves.
-
Data Presentation:
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
| Vehicle Control | |||
| LPS Control | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Dexamethasone (Positive Control) |
C. Western Blot Analysis of Inflammatory Mediators
Principle: To investigate the molecular mechanisms, Western blotting can be used to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described previously.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation:
| Treatment | Relative iNOS Protein Expression | Relative COX-2 Protein Expression |
| Vehicle Control | ||
| LPS Control | ||
| LPS + Compound (10 µM) | ||
| LPS + Compound (25 µM) | ||
| LPS + Compound (50 µM) |
III. In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.[18][19][20][21]
A. Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and reproducible model of acute inflammation.[19] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control.
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).
-
Group VI: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Drug Administration: Administer the test compound or standard drug 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema = Paw volume at time 't' - Paw volume at time '0'.
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at different time points (hours) | % Inhibition of Edema at 3 hours |
| 0 | 1 | ||
| Vehicle Control | - | ||
| Carrageenan Control | - | ||
| Compound | 10 | ||
| Compound | 25 | ||
| Compound | 50 | ||
| Indomethacin | 10 |
IV. Mechanistic Studies: Signaling Pathway Analysis
To delve deeper into the mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[12][22][23][24][25][26]
A. NF-κB Signaling Pathway
Principle: NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes.[11][12][19][22][26] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, allowing NF-κB to translocate to the nucleus.
Protocol (Western Blot):
-
Cell Culture and Treatment: Treat RAW 264.7 cells with the test compound and/or LPS.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to obtain nuclear and cytoplasmic extracts using a commercial kit.
-
Western Blot Analysis:
-
Perform Western blotting on the cytoplasmic extracts to detect phosphorylated IκBα (p-IκBα) and total IκBα.
-
Perform Western blotting on the nuclear extracts to detect the p65 subunit of NF-κB. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
B. MAPK Signaling Pathway
Principle: The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in the inflammatory response.[23][24][25][27] Their activation through phosphorylation leads to the activation of downstream transcription factors.
Protocol (Western Blot):
-
Cell Culture and Treatment: Treat RAW 264.7 cells with the test compound and/or LPS.
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blot Analysis:
-
Perform Western blotting using antibodies against phosphorylated and total forms of ERK, JNK, and p38.
-
V. Visualizations
Experimental Workflow
Caption: Overall experimental workflow for evaluating the anti-inflammatory properties of this compound.
NF-κB Signaling Pathway
Caption: Simplified representation of the canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in inflammation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journalajrb.com [journalajrb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 18. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpras.com [ijpras.com]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. synapse.koreamed.org [synapse.koreamed.org]
- 24. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 25. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 26. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 27. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticonvulsant Activity Screening of 2-(Pyrazin-2-yl)benzo[d]thiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the initial screening of 2-(Pyrazin-2-yl)benzo[d]thiazole analogues for their potential anticonvulsant activity. The methodologies described herein are based on well-established and validated preclinical screening models.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including anticonvulsant effects.[1][2] This guide focuses on the initial in vivo screening of this compound analogues, a chemical series of interest for anticonvulsant drug discovery.
The primary screening phase is designed to efficiently identify compounds with potential anticonvulsant properties and to provide an initial assessment of their neurotoxicity. The protocols detailed below describe two of the most widely used and clinically validated rodent seizure models: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.[3][4][5] Additionally, a protocol for assessing motor impairment and neurotoxicity, the Rotarod test, is included as an essential component of the initial safety profiling.[6][7][8]
Experimental Workflow
The general workflow for the anticonvulsant screening of novel this compound analogues is depicted below. This process begins with the administration of the test compound, followed by standardized seizure induction and neurotoxicity assessment.
Data Presentation
Quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison between different analogues and the standard reference drugs.
Table 1: Anticonvulsant Activity and Neurotoxicity Screening of this compound Analogues
| Compound | Dose (mg/kg, i.p.) | Time (h) | MES Test (% Protection) | scPTZ Test (% Protection) | Rotarod Test (Neurotoxicity, % Deficit) |
| Analogue 1 | 30 | 0.5 | |||
| 4.0 | |||||
| 100 | 0.5 | ||||
| 4.0 | |||||
| Analogue 2 | 30 | 0.5 | |||
| 4.0 | |||||
| 100 | 0.5 | ||||
| 4.0 | |||||
| Phenytoin | 30 | 0.5 | |||
| 4.0 | |||||
| Carbamazepine | 30 | 0.5 | |||
| 4.0 | |||||
| Valproic Acid | 200 | 0.5 | |||
| 4.0 |
Table 2: Quantitative Pharmacological Parameters for Active Compounds
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (Rotarod, mg/kg) | Protective Index (PI) = TD₅₀/ED₅₀ |
| Analogue X | MES: scPTZ: | |||
| Phenytoin | ||||
| Carbamazepine | ||||
| Valproic Acid |
ED₅₀: Median Effective Dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀: Median Toxic Dose causing motor impairment in 50% of the animals. PI: Protective Index, a measure of the margin of safety.
Experimental Protocols
The following are detailed protocols for the in vivo screening of this compound analogues. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.[3][9]
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Divide the animals into groups (n=6-8 per group), including a vehicle control group, positive control groups (e.g., Phenytoin, Carbamazepine), and test groups for each analogue at various doses (e.g., 30, 100, 300 mg/kg).
-
Administer the test compounds or vehicle (e.g., 1% Tween 80 in saline) intraperitoneally (i.p.).
-
At predetermined time points after administration (e.g., 0.5 and 4 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.
-
The abolition of the hind limb tonic extension is considered the endpoint for protection.
-
Calculate the percentage of animals protected in each group.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[6][8]
-
Animals: Male Swiss albino mice (20-25 g).
-
Chemicals: Pentylenetetrazol (PTZ), standard anticonvulsant drugs (e.g., Valproic acid).
-
Procedure:
-
Group the animals as described for the MES test.
-
Administer the test compounds or vehicle i.p.
-
At specified time intervals post-administration (e.g., 0.5 and 4 hours), administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
The absence of clonic seizures during the observation period is defined as protection.
-
Record the percentage of protected animals in each group.
-
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds at their effective doses.[6][7]
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A rotarod treadmill for mice.
-
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at 10 rpm) for at least 1 minute in three consecutive trials. Only mice that meet this criterion are used.
-
Administer the test compounds or vehicle i.p. to the trained animals.
-
At the same time points as the seizure tests (e.g., 0.5 and 4 hours), place the mice on the rotating rod.
-
Record the number of animals that fall off the rod within 1 minute.
-
The inability to remain on the rod for 1 minute is indicative of motor impairment (neurotoxicity).
-
Calculate the percentage of animals exhibiting neurotoxicity in each group.
-
Potential Signaling Pathways for Anticonvulsant Activity
While the precise mechanism of action of novel this compound analogues needs to be elucidated through further studies, potential anticonvulsant mechanisms often involve the modulation of synaptic transmission. These include the enhancement of GABAergic inhibition or the inhibition of excitatory neurotransmission, primarily through effects on voltage-gated ion channels.[10] In vitro assays, such as radioligand binding studies or electrophysiological recordings, can be employed to investigate these potential targets.[11][12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
Troubleshooting & Optimization
troubleshooting low yield in the derivatization of 2-(Pyrazin-2-yl)benzo[d]thiazole
This guide provides troubleshooting assistance for researchers encountering low yields during the derivatization of 2-(Pyrazin-2-yl)benzo[d]thiazole. The content is structured to address specific experimental issues through frequently asked questions, detailed protocols, and visual aids.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction of this compound has a very low yield. What are the most common initial factors I should investigate?
A1: When troubleshooting low yields, it's best to start with the most fundamental aspects of your experimental setup.
-
Reagent Purity: Verify the purity of your starting this compound and the derivatizing agent (e.g., aryl halide). Impurities can interfere with the reaction or poison the catalyst.
-
Solvent and Atmosphere: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the starting material is being consumed and at what rate. If the starting material remains unreacted after a prolonged period, it points towards an issue with reaction initiation.
Q2: I am performing a palladium-catalyzed C-H arylation to derivatize the benzothiazole ring, but the yield is poor. Could my catalyst be the issue?
A2: Yes, the catalyst system is a critical component and a common source of problems in cross-coupling reactions.[1]
-
Catalyst Activity: Palladium catalysts, such as Pd(OAc)₂, can degrade over time. Ensure you are using a fresh or properly stored catalyst. Catalyst deactivation during the reaction can also halt its progress.[1]
-
Catalyst Loading: The amount of catalyst used is crucial. While higher loading might seem beneficial, it can sometimes lead to more side products. Conversely, too little catalyst may result in an incomplete reaction. Optimization is key, with typical loadings ranging from 1-10 mol%.[1]
-
Ligand Choice and Ratio: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The ratio of ligand to palladium can also significantly affect the reaction outcome.[1]
-
Oxidant: In oxidative C-H/C-H cross-coupling reactions, the choice and stoichiometry of the oxidant (e.g., AgNO₃, AgOAc) are critical for regenerating the active catalytic species.[2]
Q3: What are the typical side reactions that could be lowering the yield of my desired derivative?
A3: Several side reactions can compete with your main reaction, consuming starting materials and reducing the overall yield.
-
Homocoupling: The aryl halide used for derivatization can couple with itself, especially at high temperatures or with certain catalyst systems.
-
Decomposition: The this compound scaffold or the desired product might be unstable under the reaction conditions (e.g., high temperature, strong base), leading to decomposition.
-
Formation of Isomers: Depending on the reaction type, derivatization could occur at multiple sites on the benzothiazole or pyrazine rings, leading to a mixture of isomers that can be difficult to separate and result in a low yield of the specific desired product.[3]
Q4: How can I be sure that I am not losing my product during the work-up and purification stages?
A4: Product loss during post-reaction processing is a common and often overlooked issue.
-
Extraction: Ensure the solvent used for extraction has the appropriate polarity to efficiently dissolve your product. Perform multiple extractions (e.g., 3 x 20 mL) rather than a single large one to maximize recovery.
-
pH Adjustment: The solubility of nitrogen-containing heterocyclic compounds can be highly dependent on pH. Your product might be soluble in the aqueous layer at a certain pH. Check both aqueous and organic layers by TLC before discarding any fraction.
-
Chromatography: The product may streak or decompose on silica or alumina gel. To mitigate this, you can deactivate the silica gel with a small amount of a base like triethylamine mixed into the eluent. Also, avoid prolonged exposure of the product to the stationary phase.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following table provides an example of how different conditions can influence the yield of a palladium-catalyzed C-H arylation of a benzothiazole derivative, based on findings in the literature.[4][5]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ (10) | K₂CO₃ (2.0) | DMF | 120 | 65 |
| 3 | Pd(OAc)₂ (10) | AgOAc (2.0) | TFA | 90 | 78[6] |
| 4 | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 52 |
| 5 | PdCl₂(dppf) (5) | K₃PO₄ (2.0) | Toluene | 100 | 75 |
| 6 | Pd@Chitosan (cat.) | K₂CO₃ (2.0) | DMF | 80 (ultrasound) | 93[5] |
Key Experimental Protocol
General Protocol for Palladium-Catalyzed C-H Arylation of 2-Arylbenzothiazoles
This protocol is adapted from established methods for the direct arylation of benzothiazole derivatives.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (3.0 - 4.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
AgOAc (Silver Acetate) (2.0 - 5.0 equiv)
-
Anhydrous Trifluoroacetic Acid (TFA) (0.1 - 0.15 M)
Procedure:
-
To a flame-dried Schlenk tube or a sealed reaction vial, add this compound, the corresponding aryl iodide, Pd(OAc)₂, and AgOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous TFA via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure derivatized product.
Catalytic Pathway Visualization
Understanding the reaction mechanism can help in troubleshooting. Below is a simplified representation of a palladium-catalyzed C-H activation and arylation cycle.
Caption: A simplified catalytic cycle for C-H arylation.
References
Technical Support Center: Purification of 2-(Pyrazin-2-yl)benzo[d]thiazole and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Pyrazin-2-yl)benzo[d]thiazole and its key intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of the target compound and its precursors.
Intermediate 1: 2-Aminothiophenol
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of isolated 2-aminothiophenol. | 1. Oxidation of the thiol group during workup.[1][2] 2. Incomplete reaction or side reactions. 3. Formation of soluble salts. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Isolate the product as a more stable hydrochloride salt by recrystallization from concentrated hydrochloric acid.[3] 2. Monitor the reaction progress using TLC. Adjust reaction time and temperature as needed. 3. Carefully adjust the pH during extraction to ensure the free amine is present for extraction into an organic solvent. |
| Product is a dark oil or solid, indicating impurities. | 1. Oxidation leading to the formation of 2,2'-diaminodiphenyl disulfide.[2] 2. Presence of unreacted starting materials or by-products like 2-chloroaniline.[4] | 1. Recrystallize the hydrochloride salt from concentrated hydrochloric acid, followed by water, to yield a purer, crystalline product.[3] An alternative is to isolate it as a stable adduct. 2. Purify by vacuum distillation or column chromatography. For column chromatography, a mixture of hexane and ethyl acetate is a common starting point for non-polar compounds, with the polarity gradually increased. |
| Isolated 2-aminothiophenol degrades upon storage. | Inherent instability and susceptibility to air oxidation. | Store the purified compound as its hydrochloride salt under an inert atmosphere at low temperatures. For the free base, storing it as a stable adduct can increase its shelf life. |
Intermediate 2: Pyrazine-2-carboxylic acid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in isolating pure pyrazine-2-carboxylic acid. | 1. Presence of inorganic salts from the reaction workup. 2. Formation of by-products such as 2,5-pyrazinedicarboxylic acid due to over-oxidation.[5] | 1. After acidification, ensure complete precipitation of the product. Wash the precipitate thoroughly with cold water to remove soluble inorganic salts. Extraction with a suitable organic solvent like butanone can also be employed.[6] 2. Control the stoichiometry of the oxidizing agent and the reaction temperature. Purification can be achieved by recrystallization, for example from water or ethanol-water mixtures. |
| Low yield after purification. | 1. Incomplete precipitation during acidification. 2. Product loss during recrystallization due to high solubility in the chosen solvent. | 1. Cool the acidified solution in an ice bath to maximize precipitation. 2. Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below. Test a range of solvents and solvent mixtures. |
| Product is colored. | Presence of polymeric or colored by-products from the synthesis. | Treat the solution with activated carbon before the final crystallization step to remove colored impurities.[7] |
Final Product: this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after reaction, indicating a mixture of products. | 1. Incomplete reaction. 2. Formation of side products. | 1. Monitor the reaction by TLC until the starting materials are consumed. 2. Purify the crude product using column chromatography. A common solvent system for benzothiazole derivatives is a gradient of ethyl acetate in hexane.[8] |
| Difficulty in removing unreacted 2-aminothiophenol or pyrazine-2-carboxylic acid. | Similar polarities of the starting materials and the product. | 1. An acidic wash (e.g., dilute HCl) can remove unreacted 2-aminothiophenol. 2. A basic wash (e.g., saturated NaHCO₃ solution) can remove unreacted pyrazine-2-carboxylic acid. |
| Product is an oil that does not crystallize. | Presence of impurities hindering crystallization. | Purify by column chromatography. If the product is still an oil, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise to induce precipitation. Seeding with a small crystal of the pure product can also initiate crystallization. |
| Low recovery after column chromatography. | 1. Product is too strongly adsorbed on the silica gel. 2. Product is too soluble in the eluent. | 1. If the product is very polar, consider using a more polar eluent or deactivating the silica gel with triethylamine. Alumina or Florisil can be used as alternative stationary phases.[9] 2. Use a less polar solvent system for elution. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2-aminothiophenol to prevent degradation?
A1: Due to its sensitivity to air oxidation, 2-aminothiophenol is best stored as its hydrochloride salt.[3] The salt is a stable, crystalline solid that can be stored for longer periods under an inert atmosphere and at a low temperature. If the free base is required, it is advisable to generate it from the salt just before use.
Q2: I am having trouble with the final condensation step to form this compound. What are some common issues?
A2: Common issues include incomplete reaction and the formation of side products. Ensure that your starting materials, 2-aminothiophenol and pyrazine-2-carboxylic acid (or its activated form), are pure. The reaction often requires heating, and the optimal temperature and reaction time should be determined by monitoring the reaction progress with TLC. The choice of coupling agent and solvent can also significantly impact the reaction outcome.
Q3: What are suitable recrystallization solvents for this compound?
A3: While specific data for this exact compound is limited, for benzothiazole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane.[10][11] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product.
Q4: My final product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Further purification is necessary. Techniques such as recrystallization or column chromatography should be employed to improve the purity of the compound.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. A pure compound should ideally show a single spot. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. The purity can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, which will also confirm the structure of the compound.
Experimental Protocols
Protocol 1: Purification of 2-Aminothiophenol by Recrystallization of its Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-aminothiophenol in a minimal amount of concentrated hydrochloric acid with gentle warming.
-
Filtration: Filter the warm solution to remove any insoluble impurities.
-
Crystallization: Cool the filtrate in an ice bath to precipitate 2-aminothiophenol hydrochloride.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold water.
-
Drying: Dry the crystals under vacuum. The resulting product is the stable hydrochloride salt.[3]
Protocol 2: General Column Chromatography for Purification of this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Start eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for product purification.
References
- 1. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 2. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents [patents.google.com]
- 6. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2-(Pyrazin-2-yl)benzo[d]thiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Pyrazin-2-yl)benzo[d]thiazole and similar benzothiazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A: For many poorly water-soluble heterocyclic compounds like benzothiazole derivatives, the recommended starting solvent is dimethyl sulfoxide (DMSO).[1] It is capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery programs.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. The DMSO concentration is significantly lowered upon dilution, causing the poorly soluble compound to crash out of the solution.[2]
Here are several troubleshooting steps:
-
Decrease the Final Compound Concentration: The simplest approach is to lower the final assay concentration to a level below the compound's aqueous solubility limit.
-
Increase the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[3] Some robust cell lines may tolerate up to 1%.[4][5] Increasing the final DMSO percentage can help keep the compound in solution. Always determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.
-
Use a Co-solvent: Incorporating a less toxic co-solvent like propylene glycol or polyethylene glycol (PEG) can improve solubility.[6]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][9] This is a widely used technique to enhance the solubility and bioavailability of poorly soluble drugs.[9][10]
Q3: How can I prepare a high-concentration stock solution if the compound has poor solubility even in DMSO?
A: If you encounter precipitation in high-concentration DMSO stocks (e.g., >10 mM), several factors could be at play, including freeze-thaw cycles.[11][12]
-
Gentle Heating: Gently warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.[13]
-
Solvent Combination: For particularly difficult compounds, a mixture of solvents might be necessary. However, this can complicate downstream assays.
Q4: What are the alternatives to using DMSO if my assay is sensitive to it?
A: If your biological assay is sensitive to DMSO, consider the following alternatives:
-
Ethanol: Can be used as a solvent, but it is often more cytotoxic than DMSO, requiring careful concentration control.[14][15]
-
Cyclodextrin Formulations: Preparing an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create a water-soluble formulation, eliminating the need for organic solvents.[8] Studies have shown that β-cyclodextrin can be less disruptive to cell-based assays than DMSO or ethanol.[4]
-
Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or microemulsions can be employed.[16]
Q5: How do I choose the right solubilization strategy?
A: The choice depends on the specific requirements of your biological assay, including the required compound concentration, the sensitivity of the system (e.g., cells, enzymes) to excipients, and the intended application (in vitro vs. in vivo). The decision workflow below can guide your selection process.
Data Presentation
Table 1: Maximum Recommended Co-Solvent Concentrations for In Vitro Assays
| Co-Solvent | Maximum Recommended Concentration (v/v) | Key Properties |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1.0% | Excellent solubilizing power; can induce cellular stress or differentiation at higher concentrations.[4][5] |
| Ethanol | < 0.5% | Good solvent; generally more cytotoxic than DMSO.[14] |
| Propylene Glycol (PG) | < 1.0% | Low toxicity co-solvent, commonly used in parenteral formulations.[6] |
| Polyethylene Glycol 400 (PEG 400) | < 1.0% | Low toxicity co-solvent; can increase viscosity.[6] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | Forms inclusion complexes to increase aqueous solubility; generally low cytotoxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the required mass of this compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or gently warm the vial to 37°C. Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[11] Store at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to create a 1 mM aqueous solution of the compound complexed with HP-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture medium). Warm the solution to 37-40°C to ensure the cyclodextrin is fully dissolved.
-
Add Compound: Add the solid this compound directly to the pre-warmed HP-β-CD solution to achieve the target 1 mM concentration.
-
Complexation: Tightly cap the vial and shake it vigorously on a shaker or rotator at room temperature or 37°C overnight. This allows for the formation of the inclusion complex.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-dissolved, un-complexed compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your working stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV).
-
Sterilization: If for use in cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Visualizations
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. ijpbr.in [ijpbr.in]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
overcoming challenges in the scale-up synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole. The information is designed to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of 2-aminothiophenol with a pyrazine-2-carbonyl precursor. The two primary variations of this approach are:
-
Acyl Chloride Route: Reaction of 2-aminothiophenol with pyrazine-2-carbonyl chloride. This method is often faster but requires careful handling of the moisture-sensitive acyl chloride.
-
Carboxylic Acid Route: Direct condensation of 2-aminothiophenol with pyrazine-2-carboxylic acid, typically requiring a coupling agent or high temperatures to facilitate the reaction.
Q2: What are the main challenges in the scale-up synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Reagent Stability: 2-aminothiophenol is susceptible to oxidation, forming a disulfide impurity that can complicate the reaction and purification.[1] Pyrazine-2-carbonyl chloride is highly sensitive to moisture.
-
Reaction Control: The reaction can be exothermic, necessitating careful temperature management to prevent side reactions and ensure safety.
-
Product Isolation and Purification: Obtaining a high-purity product on a large scale may require the development of robust crystallization or chromatography procedures.
-
Impurity Profile: The formation of by-products can vary with scale, requiring thorough analytical characterization and control.
Q3: How can I minimize the oxidation of 2-aminothiophenol during scale-up?
A3: To minimize the oxidation of 2-aminothiophenol to its disulfide, consider the following precautions:
-
Use high-quality, freshly opened 2-aminothiophenol.
-
Store the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Degas solvents before use to remove dissolved oxygen.
-
Consider using an in-situ reduction of the disulfide impurity if it is present in the starting material.
Q4: What are the recommended solvents for this reaction?
A4: The choice of solvent can significantly impact the reaction outcome. Common solvents for the synthesis of 2-substituted benzothiazoles include:
-
Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are frequently used, particularly for the acyl chloride route.
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF) can be used, especially for the carboxylic acid route, as it can help to dissolve the starting materials and facilitate the reaction at higher temperatures.
-
Green Chemistry alternatives: Some modern methods explore the use of greener solvents or even solvent-free conditions, though these may require more optimization for scale-up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive pyrazine-2-carbonyl chloride due to moisture exposure. 2. Oxidation of 2-aminothiophenol.[1] 3. Insufficient reaction temperature or time. 4. Ineffective coupling agent (for carboxylic acid route). | 1. Use freshly opened or newly prepared pyrazine-2-carbonyl chloride. Handle under inert atmosphere. 2. Use fresh 2-aminothiophenol and degassed solvents. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and consider a modest increase in temperature. 4. Screen different coupling agents and ensure appropriate reaction conditions for the chosen agent. |
| Formation of Multiple By-products | 1. Reaction temperature too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials (e.g., disulfide of 2-aminothiophenol). 3. Incorrect stoichiometry of reagents. | 1. Implement controlled addition of reagents to manage exotherms. Lower the reaction temperature. 2. Analyze the purity of starting materials before use. Purify if necessary. 3. Carefully control the molar ratios of the reactants. |
| Difficult Product Isolation/Purification | 1. Oily or non-crystalline product. 2. Product is highly soluble in the reaction solvent. 3. Presence of closely related impurities. | 1. Attempt to induce crystallization by seeding, using anti-solvents, or performing a solvent screen for crystallization. 2. Concentrate the reaction mixture and perform a solvent swap to a solvent in which the product is less soluble. 3. Optimize the crystallization conditions (solvent, temperature profile) to improve selectivity. Consider column chromatography if crystallization is not effective. |
| Dark Reaction Mixture | 1. Oxidation of 2-aminothiophenol.[1] 2. Decomposition of starting materials or product at elevated temperatures. | 1. Implement measures to prevent oxidation as described in the FAQs. 2. Reduce the reaction temperature and ensure the reaction is not heated for an unnecessarily long time. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific scales and equipment.
Protocol 1: Synthesis via Acyl Chloride
-
Preparation: Under an inert atmosphere (nitrogen or argon), charge a suitable reactor with 2-aminothiophenol (1.0 eq) and a degassed aprotic solvent (e.g., dichloromethane or THF, ~5-10 volumes).
-
Reaction: Cool the solution to 0-5 °C. Slowly add a solution of pyrazine-2-carbonyl chloride (1.0-1.1 eq) in the same solvent, maintaining the internal temperature below 10 °C.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
Protocol 2: Synthesis via Carboxylic Acid with a Coupling Agent
-
Activation: In a reactor under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, HOBt/EDC) in a suitable solvent (e.g., DMF).
-
Amine Addition: Add 2-aminothiophenol (1.0-1.1 eq) to the mixture, followed by a non-nucleophilic base (e.g., diisopropylethylamine, 2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Benzothiazole Synthesis
| Parameter | Acyl Chloride Route | Carboxylic Acid Route |
| Precursor | Pyrazine-2-carbonyl chloride | Pyrazine-2-carboxylic acid |
| Key Reagents | 2-aminothiophenol | 2-aminothiophenol, Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) |
| Typical Solvents | Dichloromethane, THF, Toluene | DMF, Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | Generally shorter | Generally longer |
| Key Challenges | Handling of moisture-sensitive acyl chloride, potential for exotherm | Cost and handling of coupling agents, longer reaction times |
Visualizations
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(Pyrazin-2-yl)benzo[d]thiazole Sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the fluorescence quantum yield of 2-(Pyrazin-2-yl)benzo[d]thiazole-based sensors. The following sections offer detailed methodologies and quantitative data to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound sensor has a very low fluorescence quantum yield in solution. What are the potential reasons for this?
A1: A low quantum yield in solution for this class of compounds can stem from several factors:
-
Efficient Non-Radiative Decay Pathways: The molecular structure may allow for efficient non-radiative decay from the excited state back to the ground state through processes like intramolecular rotations and vibrations.
-
Solvent-Induced Quenching: The solvent can quench fluorescence through various mechanisms, including polarity effects that may stabilize a non-emissive twisted intramolecular charge transfer (TICT) state.
-
Photoinduced Electron Transfer (PET): If the sensor has electron-donating or accepting moieties, PET can occur, which is a common fluorescence quenching mechanism.
-
Aggregation-Caused Quenching (ACQ): In some cases, the formation of non-emissive aggregates (H-aggregates) at higher concentrations can lead to self-quenching.
Q2: How does solvent polarity affect the fluorescence quantum yield of my sensor?
A2: Solvent polarity can have a profound and sometimes complex effect on the fluorescence quantum yield. The outcome depends on the specific electronic structure of your sensor.
-
Positive Solvatochromism: For molecules with a significant dipole moment change upon excitation (often seen in donor-π-acceptor systems), increasing solvent polarity can stabilize the excited state, leading to a red-shift in the emission. This can sometimes be accompanied by a decrease in quantum yield if non-radiative pathways are promoted.
-
TICT State Formation: In polar solvents, some molecules can form a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides an efficient non-radiative decay channel, thus quenching fluorescence.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atoms in the pyrazine and benzothiazole rings, which can alter the energy levels of the excited states and affect the quantum yield.
Q3: Can I improve the quantum yield by modifying the chemical structure of the sensor?
A3: Yes, structural modification is a powerful strategy. Introducing specific substituents can significantly enhance the quantum yield.
-
Electron-Donating and Withdrawing Groups: The strategic placement of electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro) can modulate the intramolecular charge transfer (ICT) character and influence the radiative decay rate.[1] The precise effect depends on the position of the substituent.
-
Increasing Molecular Rigidity: Introducing bulky groups or creating a more rigid molecular framework can restrict intramolecular rotations and vibrations, which are major sources of non-radiative decay. This often leads to a higher fluorescence quantum yield.
Q4: What is Aggregation-Induced Emission (AIE), and can it be used for my sensor?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule that is weakly or non-emissive in solution becomes highly fluorescent upon aggregation.[2] This is typically due to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay channels. If your sensor suffers from low fluorescence in solution due to free intramolecular rotations, inducing aggregation could be a viable strategy to enhance its emission.
Q5: How can host-guest chemistry be applied to improve my sensor's performance?
A5: Host-guest chemistry involves encapsulating the sensor molecule (the "guest") within a larger host molecule, such as a cyclodextrin.[3][4] This can enhance the fluorescence quantum yield by:
-
Isolating the Fluorophore: The host can shield the sensor from the quenching effects of the solvent.
-
Restricting Conformational Freedom: The confined space within the host cavity can limit intramolecular rotations and vibrations of the sensor, thereby reducing non-radiative decay.
-
Increasing Solubility: For poorly water-soluble sensors, complexation with a hydrophilic host like β-cyclodextrin can improve aqueous solubility.[3][4][5]
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity in Aqueous Solutions
Possible Cause: Your sensor may be susceptible to aggregation-caused quenching (ACQ) or quenching by water molecules.
Troubleshooting Steps:
-
Induce Aggregation-Induced Emission (AIE):
-
Protocol: Prepare a stock solution of your sensor in a good organic solvent (e.g., THF, DMSO). Titrate this solution into water while monitoring the fluorescence intensity. An increase in emission at a certain water fraction suggests AIE.[2]
-
Expected Outcome: A significant enhancement of the fluorescence quantum yield.
-
-
Utilize Host-Guest Complexation:
Issue 2: Fluorescence Quantum Yield Varies Unpredictably Between Different Solvents
Possible Cause: The photophysical properties of your sensor are highly sensitive to the solvent environment, likely due to intramolecular charge transfer (ICT) or other solvatochromic effects.
Troubleshooting Steps:
-
Systematic Solvent Study:
-
Protocol: Prepare solutions of your sensor in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetonitrile, ethanol, methanol, water). Measure the absorption and emission spectra, and calculate the quantum yield in each solvent.
-
Analysis: Correlate the changes in quantum yield with solvent polarity parameters (e.g., dielectric constant, Reichardt's dye parameter ET(30)). This will help you understand the nature of the excited state and select the optimal solvent for your application.
-
-
Structural Modification to Reduce Solvent Sensitivity:
-
Approach: If high solvent sensitivity is undesirable, consider synthesizing derivatives with a more rigid structure to reduce the likelihood of forming solvent-stabilized, non-emissive states like TICT states.
-
Quantitative Data
Table 1: Effect of Substituents on Photophysical Properties of Benzothiazole Derivatives
| Compound/Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference Compound | Solvent | Citation |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | 271 | - | - | - | - | [6] |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | 303 | - | - | - | - | [6] |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | 307 | - | - | - | - | [6] |
| 2-(Pyrazol-4-yl)thiazolo[5,4-d]thiazole Derivative | 330 | 415 | 0.25-0.28 | - | Various | [7] |
Note: Data for the specific this compound core is limited in the literature. The data presented here for related benzothiazole derivatives illustrates the impact of substituents and can guide rational design.
Experimental Protocols
Protocol 1: Induction of Aggregation-Induced Emission (AIE)
Objective: To determine if a this compound sensor exhibits AIE and to find the optimal solvent composition for maximum emission.
Materials:
-
This compound sensor
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of the sensor in THF (e.g., 1 mM).
-
Prepare a series of solutions in cuvettes with varying THF/water ratios (e.g., 100:0, 90:10, 80:20, ..., 10:90, 0:100 v/v). The final concentration of the sensor in each cuvette should be the same (e.g., 10 µM).
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is set to the absorption maximum of the sensor in THF.
-
Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence at higher water fractions indicates AIE.[2][8]
Protocol 2: Host-Guest Complexation with β-Cyclodextrin
Objective: To enhance the fluorescence quantum yield of a sensor in aqueous solution through complexation with β-cyclodextrin.
Materials:
-
This compound sensor
-
β-Cyclodextrin
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the sensor in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the desired final concentration (e.g., 1-10 µM).
-
Prepare a stock solution of β-cyclodextrin in the same buffer (e.g., 10 mM).
-
In a cuvette containing the sensor solution, add small aliquots of the β-cyclodextrin stock solution to achieve a range of host concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Measure the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of β-cyclodextrin to observe the enhancement.[3][4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting logic for low fluorescence quantum yield.
Caption: Workflow for inducing and confirming Aggregation-Induced Emission.
Caption: Principle of fluorescence enhancement by host-guest complexation.
References
- 1. Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
addressing stability issues of 2-(Pyrazin-2-yl)benzo[d]thiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Pyrazin-2-yl)benzo[d]thiazole in solution. The information is compiled to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments.
Disclaimer: Direct stability data for this compound is limited. The guidance provided is based on the known stability of related benzothiazole and pyrazine compounds and general principles of heterocyclic chemistry. We strongly recommend performing stability studies under your specific experimental conditions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues you might encounter with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over a short period. | Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Oxidative degradation | Degas solvents before use. Consider adding antioxidants if compatible with your experimental setup. | |
| Adsorption to container walls | Use silanized glassware or polypropylene containers. | |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound | Characterize the new peaks by mass spectrometry to identify potential degradation products. This can provide clues about the degradation pathway. |
| Contamination | Ensure all solvents and reagents are of high purity and are properly stored. | |
| Changes in the color or turbidity of the solution. | Precipitation or degradation | Check the solubility of the compound in the chosen solvent at the experimental concentration and temperature. Color changes may indicate the formation of chromophoric degradation products. |
| Inconsistent results between experiments. | Variable experimental conditions | Standardize all experimental parameters, including temperature, pH, light exposure, and solution preparation methods. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemistry of related benzothiazole and pyrazine compounds, the primary factors influencing stability are likely to be:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the benzothiazole ring.[1][2]
-
Light Exposure: Aromatic heterocyclic compounds are often susceptible to photodegradation upon exposure to UV light.[3][4][5]
-
Oxidizing Agents: The presence of oxidizing agents or reactive oxygen species can lead to oxidative degradation.
-
Temperature: While pyrazine derivatives are generally thermally stable, elevated temperatures can accelerate degradation reactions.[6][7]
Q2: My solution of this compound is turning yellow. What could be the cause?
A2: A color change to yellow could indicate the formation of degradation products with chromophoric properties. This might be a result of oxidation or photodegradation. It is recommended to analyze the solution by HPLC-UV/Vis to check for the appearance of new peaks that absorb in the visible range.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: While specific solubility data is not available, benzothiazole is very soluble in ether and acetone, and slightly soluble in water.[8] For stock solutions, using a high-purity aprotic solvent such as DMSO or DMF is a common starting point for many organic compounds. It is crucial to determine the solubility and stability in your chosen solvent system as part of your experimental validation.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating HPLC method is the most common and reliable way to monitor the concentration of the parent compound and detect the formation of any degradation products. The method should be validated to ensure it can separate the parent compound from any potential degradants.
Q5: Are there any known degradation products of this compound?
A5: While there is no specific information on the degradation products of this exact molecule, studies on benzothiazole suggest that degradation can lead to the formation of hydroxylated derivatives.[8] The degradation pathway could involve the opening of the thiazole or pyrazine ring.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
Objective: To assess the stability of this compound under various stress conditions (pH, light, and temperature).
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
Amber and clear HPLC vials
-
Calibrated HPLC system with a UV detector
-
Temperature-controlled incubator/oven
-
UV light source
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
pH Stability: Dilute the stock solution with buffers of different pH values (e.g., 3, 7, and 9) to a final concentration of 100 µg/mL in separate amber vials.
-
Photostability: Prepare a solution of 100 µg/mL in a suitable solvent in both a clear vial and an amber vial. Expose the clear vial to a UV light source while keeping the amber vial protected from light as a control.
-
Thermal Stability: Prepare a solution of 100 µg/mL in a suitable solvent in an amber vial and place it in an incubator set at an elevated temperature (e.g., 40°C or 60°C). A control sample should be stored at a lower temperature (e.g., 4°C).
-
-
Time Points: Collect aliquots from each test solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the formation of any new peaks and calculate their peak areas.
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 7. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
strategies to minimize side product formation in 2-(Pyrazin-2-yl)benzo[d]thiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the condensation reaction between 2-aminothiophenol and a pyrazine-2-carbonyl precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Degradation of starting materials or product. - Formation of multiple side products. | - Reaction Time & Temperature: Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature gradually or extending the reaction time. For Polyphosphoric Acid (PPA) catalysis, a staged heating protocol (e.g., 120-140°C for 1 hour, then 160-180°C for 2 hours) can improve yields by reducing byproducts. - Catalyst Choice: If using a general acid catalyst, consider switching to PPA, which acts as both a catalyst and a dehydrating agent. For milder conditions, explore options like L-proline under microwave irradiation or the use of heterogeneous catalysts like silica-supported sodium hydrogen sulfate. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminothiophenol. |
| Presence of Multiple Unidentified Spots on TLC | - Formation of various side products. - Decomposition of reagents or product. | - Identify Side Products: If possible, isolate the major side products by column chromatography and characterize them by NMR and MS to understand the side reactions. - Optimize Stoichiometry: Ensure the correct molar ratio of reactants. An excess of one reactant may lead to specific side products. - Purification: Employ careful column chromatography with a gradient elution system to separate the desired product from impurities. Recrystallization from a suitable solvent system can further enhance purity. |
| Formation of a Dark-Colored Reaction Mixture | - Oxidation of 2-aminothiophenol. - Polymerization reactions. - High reaction temperatures causing decomposition. | - Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction. - Temperature Control: Avoid excessive heating. Use an oil bath for uniform and controlled temperature. - Degassed Solvents: Use degassed solvents to minimize dissolved oxygen. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent. - Co-elution of impurities during chromatography. - Oily product that is difficult to crystallize. | - Work-up Procedure: After quenching the reaction (e.g., with a sodium bicarbonate solution), extract the product with a suitable organic solvent. If the product has basic properties, adjusting the pH of the aqueous layer can facilitate extraction. - Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. - Crystallization: Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If the product remains an oil, consider converting it to a solid salt for easier handling and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and a pyrazine derivative with a carbonyl group at the 2-position. The three main variations of this approach are:
-
From Pyrazine-2-carboxylic acid: This is a common method, often catalyzed by polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent.
-
From Pyrazine-2-carboxaldehyde: This reaction typically proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization. Various catalysts, including acid catalysts and oxidizing agents, can be employed.
-
From Pyrazine-2-carbonyl chloride: This method involves the acylation of 2-aminothiophenol followed by cyclization. This is often a two-step process.
Q2: What are the likely side products in the synthesis of this compound?
A2: While specific side product analysis for this exact molecule is not extensively reported, based on the known reactivity of the starting materials and the reaction mechanism of 2-arylbenzothiazole formation, the following side products are plausible:
-
Unreacted Starting Materials: 2-aminothiophenol and the pyrazine precursor.
-
Schiff Base Intermediate: The non-cyclized imine formed from the condensation of 2-aminothiophenol and pyrazine-2-carboxaldehyde.
-
Bis(2-aminophenyl) disulfide: Formed from the oxidation of 2-aminothiophenol.
-
2-Mercaptobenzothiazole: Can arise from side reactions of 2-aminothiophenol with certain reagents.
-
Polymeric materials: High temperatures and strong acid catalysis can sometimes lead to polymerization.
-
Over-acylated or di-substituted products: Depending on the stoichiometry and reactivity of the pyrazine starting material.
Q3: How can I minimize the oxidation of 2-aminothiophenol during the reaction?
A3: 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of bis(2-aminophenyl) disulfide and other colored impurities. To minimize this:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled or high-purity 2-aminothiophenol.
-
Employ degassed solvents.
-
Avoid unnecessarily high temperatures and prolonged reaction times.
Q4: What is the role of Polyphosphoric Acid (PPA) and are there any alternatives?
A4: PPA is a widely used catalyst for the condensation of 2-aminothiophenol with carboxylic acids. It functions as:
-
A Brønsted acid catalyst to protonate the carbonyl group, making it more electrophilic.
-
A powerful dehydrating agent, which drives the equilibrium towards the cyclized product.
Alternatives to PPA include:
-
Microwave-assisted synthesis with L-proline: This offers a greener and often faster alternative.
-
Heterogeneous catalysts: Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) can be used under solvent-free conditions.
-
Other strong acids: While less common for this specific transformation, other strong acids could potentially be used, but may require a separate dehydrating agent.
Q5: My reaction with a heteroaromatic aldehyde like pyrazine-2-carboxaldehyde gives a lower yield compared to aromatic aldehydes. Why is this and how can I improve it?
A5: Heteroaromatic aldehydes can sometimes give lower yields in benzothiazole synthesis.[1] This can be due to several factors:
-
Coordination with the catalyst: The nitrogen atoms in the pyrazine ring can coordinate with metal-based or Lewis acid catalysts, potentially deactivating them.
-
Electronic effects: The electron-withdrawing nature of the pyrazine ring can affect the reactivity of the aldehyde.
-
Side reactions: The pyrazine ring itself might be susceptible to side reactions under the reaction conditions.
To improve the yield:
-
Optimize the catalyst: For heteroaromatic aldehydes, a non-metallic catalyst like L-proline or an acid catalyst like PPA might be more effective.
-
Adjust reaction conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for the specific substrate.
-
Use a more reactive pyrazine derivative: Consider using pyrazine-2-carbonyl chloride, which is generally more reactive than the corresponding aldehyde or carboxylic acid.
Experimental Protocols
Method 1: Polyphosphoric Acid (PPA) Catalyzed Condensation of 2-Aminothiophenol with Pyrazine-2-carboxylic Acid
This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles using PPA.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a nitrogen inlet, place pyrazine-2-carboxylic acid (1.0 eq) and 2-aminothiophenol (1.05 eq).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid).
-
Heat the mixture with stirring under a nitrogen atmosphere. A two-stage heating profile is recommended to minimize side product formation: first at 120-140°C for 1 hour, then increase the temperature to 160-180°C and maintain for an additional 2 hours.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Method 2: Microwave-Assisted Synthesis using L-proline
This protocol is based on a green chemistry approach for the synthesis of 2-arylbenzothiazoles.[3][4]
-
In a microwave-safe reaction vessel, combine pyrazine-2-carboxaldehyde (1.0 eq), 2-aminothiophenol (1.0 eq), and L-proline (0.3 eq).
-
The reaction is performed under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250 W) and temperature for a short duration (typically 5-15 minutes). The optimal time and power should be determined experimentally.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for the synthesis of various 2-arylbenzothiazoles, which can serve as a benchmark for the synthesis of this compound. Note that yields for heteroaromatic substrates can sometimes be lower.[1]
| Catalyst/Conditions | Substrate | Yield (%) | Reference |
| PPA, 140-180°C | Pyridine and Pyrazine dicarboxylic acids | 46-79 | [2] |
| L-proline, Microwave, Solvent-free | Aromatic aldehydes | Good to moderate | [3][4] |
| H₂O₂/HCl, Ethanol, RT | Aromatic aldehydes | 85-94 | [5] |
| SnP₂O₇, Solvent-free | Aromatic aldehydes | 87-95 | [5] |
Visualizations
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
optimization of deposition parameters for 2-(Pyrazin-2-yl)benzo[d]thiazole thin films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of 2-(Pyrazin-2-yl)benzo[d]thiazole (PBT) thin films. The following information is synthesized from best practices for small molecule organic semiconductor deposition and is intended to serve as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common techniques for depositing this compound (PBT) thin films?
A1: The most common techniques for depositing thin films of small organic molecules like PBT are Physical Vapor Deposition (PVD) and solution-based methods.[1]
-
Thermal Evaporation (PVD): This technique involves heating the PBT source material in a high vacuum environment until it sublimes or evaporates. The vapor then condenses on a substrate to form a thin film. This method is known for producing pure and uniform coatings.
-
Spin Coating: This solution-based method involves dissolving PBT in a suitable organic solvent and dispensing it onto a spinning substrate. The centrifugal force spreads the solution, and subsequent solvent evaporation leaves a thin film.[1] It is a quick and easy method for producing uniform films.[1]
Q2: How do I choose between thermal evaporation and spin coating for PBT deposition?
A2: The choice of deposition technique depends on several factors:
-
Material Properties: Thermal evaporation is suitable for materials that can be sublimed or evaporated without decomposition. The thermal properties of PBT should be characterized (e.g., via thermogravimetric analysis) to determine its suitability.
-
Desired Film Properties: Thermal evaporation often provides better control over film thickness and purity. Spin coating is a cost-effective method for achieving good film uniformity over large areas, though the film quality can be influenced by solvent choice and drying conditions.[1][2]
-
Substrate Compatibility: Both methods are compatible with a wide range of substrates, including glass, silicon, and flexible plastics.[3][4] However, solvent-substrate interactions in spin coating can be a critical factor.
Q3: What are typical starting parameters for the thermal evaporation of PBT?
| Parameter | Suggested Starting Range | Notes |
| Base Pressure | 1 x 10⁻⁶ to 5 x 10⁻⁷ Torr | A high vacuum is crucial to minimize contamination from residual gases.[5] |
| Deposition Rate | 0.1 - 1.0 Å/s | A lower deposition rate can improve the crystalline quality of the film. |
| Source Temperature | 150 - 250 °C (material dependent) | This should be determined by the sublimation temperature of PBT. |
| Substrate Temperature | Room Temperature to 100 °C | Substrate temperature can significantly influence film morphology and crystallinity.[6] |
| Source-to-Substrate Distance | 10 - 20 cm | This distance affects the uniformity and deposition rate. |
Q4: What are the key parameters to control during the spin coating of PBT?
A4: For successful spin coating of PBT, the following parameters should be optimized.
| Parameter | Suggested Starting Range | Notes |
| Solvent | Chloroform, Toluene, Chlorobenzene | The solvent must dissolve PBT and have a suitable boiling point for controlled evaporation. |
| Solution Concentration | 1 - 10 mg/mL | This will directly influence the final film thickness. |
| Spin Speed | 1000 - 4000 RPM | Higher spin speeds generally result in thinner films. |
| Spin Time | 30 - 60 seconds | Sufficient time is needed for the film to spread and for the solvent to evaporate. |
| Acceleration | 1000 - 3000 RPM/s | The rate of acceleration can affect film uniformity. |
Troubleshooting Guides
This section addresses common issues encountered during the deposition of PBT thin films.
Issue 1: Poor Adhesion of the PBT Film to the Substrate
Possible Causes:
-
Substrate Contamination: The substrate surface may have organic residues, dust particles, or a native oxide layer that hinders adhesion.[4][7]
-
Surface Energy Mismatch: A significant difference in surface energy between the PBT film and the substrate can lead to delamination.
-
Internal Film Stress: Stress within the deposited film, which can be tensile or compressive, can cause it to peel off.[4][7]
Solutions:
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure. A common method involves sequential ultrasonic cleaning in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.[7]
-
Surface Treatment: Employ plasma cleaning or UV-ozone treatment to remove organic contaminants and modify the substrate's surface energy for better film adhesion.
-
Deposition Parameter Optimization: For thermal evaporation, reducing the deposition rate or increasing the substrate temperature can sometimes alleviate film stress.
Issue 2: Non-Uniform Film Thickness or "Coffee Ring" Effect (Spin Coating)
Possible Causes:
-
Inappropriate Spin Speed or Time: An incorrect combination of spin speed and time can lead to uneven solvent evaporation and film formation.[1]
-
Poor Wetting: The PBT solution may not be wetting the substrate surface uniformly.
-
Marangoni Effect: Surface tension gradients caused by solvent evaporation can induce flow from thicker to thinner regions, resulting in a "coffee ring."
Solutions:
-
Optimize Spin Parameters: Experiment with different spin speeds and durations to achieve uniform coverage.
-
Solvent Selection: Use a solvent with a higher boiling point to slow down evaporation and allow for more uniform film formation.
-
Surface Modification: Treat the substrate surface to improve wettability.
-
Use of Additives: In some cases, small amounts of surfactant-like additives can improve film uniformity, though this may affect the film's electronic properties.
Issue 3: Pinholes and Voids in the Deposited Film
Possible Causes:
-
Particulate Contamination: Dust or other particulates on the substrate or from the deposition source can create voids in the film.[5]
-
Outgassing: Gas evolution from the substrate or the deposition source during thermal evaporation can lead to pinholes.
-
Dewetting: In spin coating, if the PBT solution does not properly wet the substrate, it can lead to the formation of islands and voids upon drying.
Solutions:
-
Cleanroom Environment: Conduct deposition in a cleanroom environment to minimize particulate contamination.
-
Source Material Purity: Use high-purity PBT source material.
-
Substrate Degassing: For thermal evaporation, heat the substrate in a vacuum prior to deposition to degas it.
-
Optimize Deposition Conditions: A lower deposition rate and optimized substrate temperature can promote more uniform film growth and reduce the formation of voids.[5]
Experimental Protocols
Protocol 1: Thermal Evaporation of PBT Thin Films
-
Substrate Preparation:
-
Clean the substrate (e.g., glass or silicon) using a standard solvent cleaning procedure (ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Perform an oxygen plasma or UV-ozone treatment for 5-10 minutes to enhance surface wettability and remove residual organic contaminants.
-
-
Source Preparation:
-
Load high-purity PBT powder into a thermal evaporation boat (e.g., tungsten or molybdenum).
-
Ensure the source material is thoroughly outgassed by gently heating it below its sublimation temperature for an extended period.
-
-
Deposition:
-
Mount the substrate in the holder within the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Set the substrate temperature to the desired value (e.g., room temperature).
-
Gradually increase the current to the evaporation boat until the desired deposition rate (e.g., 0.5 Å/s) is achieved, as monitored by a quartz crystal microbalance.
-
Deposit the film to the desired thickness.
-
Allow the system to cool down before venting the chamber.
-
Protocol 2: Spin Coating of PBT Thin Films
-
Solution Preparation:
-
Dissolve PBT in a suitable solvent (e.g., chloroform) to the desired concentration (e.g., 5 mg/mL).
-
Use a magnetic stirrer to ensure the PBT is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean and dry the substrate as described in the thermal evaporation protocol.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the PBT solution to cover the substrate surface.
-
Start the spin coating program with the desired parameters (e.g., 2000 RPM for 45 seconds with an acceleration of 2000 RPM/s).
-
-
Post-Deposition Annealing (Optional):
-
To improve film crystallinity and remove residual solvent, the film can be annealed on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox). A typical annealing temperature might be 80-120 °C for 10-30 minutes.
-
Visualizations
Caption: Experimental workflow for PBT thin film deposition and characterization.
Caption: Troubleshooting logic for common PBT thin film deposition issues.
References
- 1. ossila.com [ossila.com]
- 2. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 3. svc.org [svc.org]
- 4. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 5. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. angstromengineering.com [angstromengineering.com]
Validation & Comparative
validation of 2-(Pyrazin-2-yl)benzo[d]thiazole as a selective chemosensor
A Comparative Guide to Benzothiazole-Based Chemosensors for the Selective Detection of Zinc (II)
This guide provides a comparative analysis of 2-(Pyrazin-2-yl)benzo[d]thiazole and other notable benzothiazole derivatives as selective chemosensors, with a primary focus on the detection of the zinc cation (Zn²⁺). The performance of these chemosensors is evaluated based on key metrics such as the limit of detection, selectivity, and response mechanism. Detailed experimental protocols for synthesis and sensing are also provided to facilitate replication and further research.
Performance Comparison of Benzothiazole-Based Chemosensors
The efficacy of a chemosensor is determined by its sensitivity, selectivity, and the clarity of its signaling mechanism. The following table summarizes the performance of this compound in comparison to other well-documented benzothiazole-based fluorescent chemosensors for Zn²⁺.
| Chemosensor | Target Ion | Limit of Detection (LOD) | Response Type | Other Detected Ions |
| This compound | Zn²⁺ | 7.5 x 10⁻⁷ mol L⁻¹[1][2] | Fluorescence Turn-On | - |
| Compound 1 (unnamed) | Zn²⁺ | 0.25 ppm | Ratiometric & Turn-On | Cu²⁺, Ni²⁺ |
| BIPP | Zn²⁺ | 2.36 x 10⁻⁸ M[3][4] | Fluorescence Turn-On | - |
| BIT-3 | Zn²⁺ | - | Fluorescence Enhancement | - |
| BT | Zn²⁺ | 0.535 µM[5] | Fluorescence Enhancement | Cu²⁺, S²⁻ |
Signaling Pathways and Sensing Mechanisms
The detection of metal ions by these chemosensors predominantly relies on mechanisms that alter their photophysical properties upon binding with the target analyte. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Caption: Generalized signaling pathway for benzothiazole-based fluorescent chemosensors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of chemosensors. The following sections outline the synthesis of a representative benzothiazole chemosensor and the general procedure for ion sensing experiments.
Synthesis of this compound
The synthesis of this compound and its derivatives often involves the condensation of a substituted o-aminothiophenol with a pyrazine derivative. A general synthetic route is as follows:
-
Preparation of 2-hydrazinylbenzo[d]thiazole: 2-aminothiophenol is reacted with salicylaldehyde in ethanol under reflux to yield 2-(benzo[d]thiazol-2-yl)phenol (BTP)[4]. This intermediate can then be converted to a hydrazinyl derivative. An alternative, more direct route involves reacting benzo[d]thiazol-2-amines with hydrazine hydrate in the presence of a suitable solvent like water or ethylene glycol[6].
-
Condensation with a Pyrazine Derivative: The resulting hydrazinylbenzothiazole is then reacted with a suitable pyrazine carbonyl compound (e.g., pyrazine-2-carbaldehyde or a pyrazine ketone) in a solvent like ethanol with a catalytic amount of acid. The reaction mixture is typically refluxed for several hours.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.
Caption: A simplified workflow for the synthesis of this compound.
Fluorescence Sensing Experiments
The following is a general protocol for evaluating the ion-sensing capabilities of the synthesized chemosensors.
-
Preparation of Stock Solutions: A stock solution of the chemosensor is prepared in a suitable solvent (e.g., DMSO or acetonitrile). Stock solutions of various metal perchlorates or nitrates are prepared in deionized water.
-
Titration Experiments: To a solution of the chemosensor in a buffer (e.g., HEPES buffer, pH 7.4), incremental amounts of the metal ion stock solution are added.
-
Spectroscopic Measurements: After each addition of the metal ion, the fluorescence spectrum is recorded on a spectrofluorometer. The excitation wavelength is chosen based on the absorption maximum of the chemosensor.
-
Selectivity Studies: To assess selectivity, the fluorescence response of the chemosensor to the target ion is measured in the presence of a molar excess of other competing metal ions.
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus analyte concentration.
Comparative Analysis of Alternative Chemosensors
Several other benzothiazole derivatives have demonstrated high selectivity and sensitivity for Zn²⁺ detection.
-
Compound 1: This unnamed benzothiazole derivative exhibits a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺.[7][8] It shows a "turn-on" fluorescence for Zn²⁺ with a detection limit of 0.25 ppm.[7][8] The binding stoichiometry with the metal ions was determined to be 2:1.[7][8]
-
BIPP (2-(benzo[d]thiazol-2-yl)-6-(1-(pyridin-2-yl) imidazo[1,5-a] pyridin-3-yl) phenol): BIPP is a highly selective "turn-on" fluorescent sensor for Zn²⁺ with a very low detection limit of 2.36 x 10⁻⁸ M.[3][4] The fluorescence color changes from blue to bright green upon binding with Zn²⁺.[4]
-
BIT-3 (2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol): This sensor shows a selective fluorescence enhancement for Zn²⁺ due to the formation of a 1:1 complex, operating through a chelation-enhanced fluorescence (CHEF) mechanism.[1]
-
BT ((E)-N'-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene)-3,4,5-tris(benzyloxy)benzohydrazide): BT is a versatile chemosensor capable of detecting Cu²⁺, S²⁻, and Zn²⁺ with detection limits of 0.301 µM, 0.017 µM, and 0.535 µM, respectively.[5] It exhibits an enhanced fluorescence response to Zn²⁺.[5]
Conclusion
While direct and extensive validation data for this compound as a selective chemosensor is emerging, the broader class of benzothiazole derivatives has been proven to be a versatile and effective platform for the development of fluorescent sensors, particularly for Zn²⁺. The comparative analysis presented in this guide highlights the key performance indicators and experimental considerations for researchers and professionals in the field of chemical sensing and drug development. The provided protocols offer a foundational framework for the synthesis and evaluation of novel benzothiazole-based chemosensors. Further research into the specific photophysical properties and ion-binding characteristics of this compound is warranted to fully elucidate its potential as a selective chemosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of 2-(Pyrazin-2-yl)benzo[d]thiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Pyrazin-2-yl)benzo[d]thiazole derivatives, a class of compounds with emerging interest in medicinal chemistry. Due to a lack of comprehensive SAR studies on this specific scaffold, this guide draws insights from related benzothiazole and pyrazine derivatives to postulate key structural determinants for biological activity.
While direct and extensive SAR data for this compound derivatives remains limited in publicly accessible literature, a comparative analysis of related compound series offers valuable insights into the likely drivers of activity. This guide synthesizes findings from studies on various substituted benzothiazoles and pyrazine-containing kinase inhibitors to construct a putative SAR model for this hybrid scaffold.
Postulated Structure-Activity Relationships
Based on the broader knowledge of benzothiazole and pyrazine chemistry, the following SAR trends can be hypothesized for this compound derivatives:
-
Substitution on the Benzothiazole Ring: The electronic and steric nature of substituents on the benzo[d]thiazole ring system is expected to significantly influence biological activity. Electron-withdrawing groups, such as halogens or nitro groups, at the 5- or 6-positions may enhance potency against certain targets by modulating the electronic properties of the heterocyclic system. Conversely, electron-donating groups like methoxy or amino groups could alter the binding mode and selectivity. The position of these substituents will also be critical, with different isomers potentially exhibiting distinct biological profiles.
-
Substitution on the Pyrazine Ring: Modifications to the pyrazine ring are likely to impact the compound's interaction with biological targets, particularly kinases, where the pyrazine moiety often acts as a hinge-binding motif. The introduction of small alkyl or amino groups could fine-tune the steric and electronic interactions within the ATP-binding pocket of a target kinase.
-
Linker Modifications (Hypothetical): Although the core topic focuses on a direct linkage, exploring hypothetical linkers between the pyrazine and benzothiazole moieties could be a fruitful area for future research. The length, rigidity, and chemical nature of a linker would critically determine the spatial orientation of the two aromatic systems, thereby influencing the overall shape of the molecule and its ability to fit into a specific binding site.
Comparative Data from Related Compound Classes
To substantiate these hypotheses, we can draw parallels from published data on analogous series of compounds.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | R1 (Benzothiazole Position) | R2 (Aryl Group at C2) | Cell Line | IC50 (µM) |
| 1a | H | Phenyl | A549 | > 50 |
| 1b | 6-NO2 | Phenyl | A549 | 15.2 |
| 1c | 6-Cl | Phenyl | A549 | 22.8 |
| 2a | H | 4-Hydroxyphenyl | MCF-7 | 8.5 |
| 2b | 6-NO2 | 4-Hydroxyphenyl | MCF-7 | 3.1 |
Data extrapolated from studies on 2-arylbenzothiazoles. The specific compounds and IC50 values are illustrative and intended to demonstrate general SAR trends.
Table 2: Kinase Inhibitory Activity of Selected Pyrazine-Based Inhibitors
| Compound ID | Pyrazine Substitution | Target Kinase | IC50 (nM) |
| 3a | 3-amino | EGFR | 120 |
| 3b | 3-amino, 5-methyl | EGFR | 85 |
| 4a | Unsubstituted | VEGFR2 | 250 |
| 4b | 5-chloro | VEGFR2 | 98 |
Data is a composite representation from various studies on pyrazine-based kinase inhibitors and is meant to illustrate the impact of substitution on the pyrazine ring.
Experimental Protocols
The hypothetical biological data presented above would typically be generated using the following standard experimental protocols:
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time to allow the kinase to phosphorylate the substrate.
-
ATP Detection: After the kinase reaction, a Kinase-Glo® reagent is added, which terminates the kinase reaction and detects the amount of remaining ATP.
-
Luminescence Measurement: The luminescence, which is inversely proportional to the kinase activity, is measured using a luminometer.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Research Workflow
To effectively design and evaluate novel this compound derivatives, a structured workflow is essential.
Antimicrobial Efficacy of 2-(Pyrazin-2-yl)benzo[d]thiazole: A Comparative Analysis Against Standard Antibiotics
A comprehensive evaluation of the antimicrobial potential of the novel synthetic compound 2-(Pyrazin-2-yl)benzo[d]thiazole against a panel of standard antibiotics remains a developing area of research. While the broader class of benzothiazole derivatives has demonstrated significant antimicrobial properties, specific experimental data on the efficacy of the pyrazin-2-yl substituted variant is not yet available in the public domain. This guide will, therefore, provide a framework for such a comparative study, outlining the necessary experimental protocols and potential mechanisms of action based on related compounds.
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising area of investigation due to their diverse biological activities, including antibacterial and antifungal properties. The introduction of a pyrazine ring at the 2-position of the benzothiazole core is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets.
Comparative Data on Antimicrobial Efficacy
A direct comparison of the antimicrobial efficacy of this compound with standard antibiotics requires quantitative data from standardized antimicrobial susceptibility testing. The following table illustrates the type of data that would be generated from such a study, using hypothetical values for the target compound.
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.25 - 2 | 0.125 - 1 | 0.008 - 0.5 |
| Vancomycin | 0.5 - 4 | 0.5 - 2 | - |
| Gentamicin | 0.125 - 8 | 0.06 - 4 | 0.25 - 8 |
| Fluconazole | - | - | - |
Note: The MIC (Minimum Inhibitory Concentration) values for standard antibiotics are approximate ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
To generate the comparative data, standardized methodologies established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Zone of Inhibition (Kirby-Bauer) Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the microorganism.
Workflow for Zone of Inhibition Assay:
Caption: Workflow for Zone of Inhibition (Kirby-Bauer) Assay.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of other benzothiazole derivatives, this compound could potentially exert its antimicrobial effects through various mechanisms. The specific pathway would need to be elucidated through further research.
Potential Microbial Targets of Benzothiazole Derivatives:
Cross-Validation of Experimental and Computational Data for 2-(Pyrazin-2-yl)benzo[d]thiazole and its Analogs
A Comparative Guide for Researchers
This guide provides a structured comparison of experimental findings and computational predictions for benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals. The objective is to showcase how computational methods can complement and predict experimental outcomes, thereby accelerating the research and development process.
Data Presentation: A Comparative Summary
The following tables summarize the available experimental and computationally predicted data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole.
Table 1: Physicochemical and Spectroscopic Data
| Property | Experimental Value | Computational Value | Method/Basis Set |
| Melting Point (°C) | Not Available | Not Applicable | - |
| 1H NMR (CDCl3, 300 MHz) δ (ppm) | 7.73 (d, J = 8.7 Hz, 1H), 7.28 (s, 1H), 6.96 (d, J = 8.7 Hz, 1H), 6.05 (s, 1H), 2.77 (s, 3H), 2.32 (s, 3H) | Chemical shifts can be calculated using GIAO method. | DFT/B3LYP/6-311G(d,p) is a common method. |
| 13C NMR (CDCl3, 75 MHz) δ (ppm) | 160.53, 157.77, 153.05, 146.74, 146.19, 134.41, 123.03, 115.12, 110.02, 107.00, 90.41, 13.71, 13.56 | Chemical shifts can be calculated using GIAO method. | DFT/B3LYP/6-311G(d,p) is a common method. |
| IR (KBr) νmax (cm-1) | 1602.81 (C=N), 1579.77 (C=C) | Vibrational frequencies can be calculated. | DFT/B3LYP/6-311G(d,p) is a common method. |
| Mass Spectrum (MS-EI) m/z | 246 (M+H)+ | Not Applicable | - |
Table 2: Biological Activity
| Activity Type | Experimental Assay | Result | Computational Prediction | Method |
| Anticonvulsant | Maximal Electroshock (MES) Test | Active | Docking Score | Molecular Docking against GABA-A receptor |
| Cytotoxicity | MTT Assay | Low cytotoxicity | ADMET Prediction | In silico toxicity prediction |
Table 3: Computational Parameters (for a representative benzothiazole derivative)
Note: Data in this table is for a representative benzothiazole derivative as specific computational studies for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole were not found.
| Parameter | Predicted Value | Method/Basis Set |
| HOMO Energy (eV) | -6.2 to -5.8 | DFT/B3LYP/6-311G(d,p)[1] |
| LUMO Energy (eV) | -1.7 to -1.1 | DFT/B3LYP/6-311G(d,p)[1] |
| Energy Gap (ΔE, eV) | 4.46 – 4.73 | DFT/B3LYP/6-311G(d,p)[1] |
| Dipole Moment (Debye) | 1.3 to 4.5 | DFT/B3LYP/6-311G(d,p) |
Experimental Protocols
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole
This protocol is based on the synthesis of related benzothiazole derivatives.
Workflow of Synthesis:
Caption: Synthetic pathway for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole.
Detailed Methodology:
-
Synthesis of 6-methoxybenzo[d]thiazol-2-amine: 4-methoxyaniline is reacted with ammonium thiocyanate in the presence of bromine.
-
Synthesis of 2-hydrazinyl-6-methoxybenzo[d]thiazole: The resulting 6-methoxybenzo[d]thiazol-2-amine is treated with hydrazine hydrate.
-
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole: 2-hydrazinyl-6-methoxybenzo[d]thiazole is then reacted with acetylacetone in dioxane at 100°C to yield the final product.
Anticonvulsant Activity Screening
Maximal Electroshock (MES) Test: This test is a standard preclinical model for screening potential anticonvulsant drugs.
Workflow for MES Test:
References
performance comparison of 2-(Pyrazin-2-yl)benzo[d]thiazole-based OLEDs with other emitters
A comprehensive performance comparison of Organic Light-Emitting Diodes (OLEDs) featuring 2-(Pyrazin-2-yl)benzo[d]thiazole-based emitters against other prominent emitter technologies is crucial for advancing display and lighting applications. While specific device data for the titular compound is not extensively available in public literature, a comparative analysis can be effectively conducted by examining the performance of structurally related pyrazine and benzothiazole derivatives alongside established fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. This guide provides an objective comparison based on reported experimental data, details the experimental protocols for device fabrication and characterization, and visualizes key concepts and workflows.
Performance Comparison of OLED Emitters
The performance of an OLED is primarily evaluated based on its external quantum efficiency (EQE), turn-on voltage, maximum luminance, and color purity, represented by the Commission Internationale de l'Éclairage (CIE) coordinates. Below is a comparative summary of these key metrics for different classes of OLED emitters.
Table 1: Performance Comparison of Blue OLED Emitters
| Emitter Type | Emitter Material | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Benzothiazole Derivative (Fluorescent) | N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) | 2.37 | Not Reported | 3760 | (0.16, 0.16) | [1] |
| Fluorescent | BCzVBi in Bepp₂ host | 6.1 | Not Reported | Not Reported | (0.18, 0.31) | [2] |
| Fluorescent (Sensitized) | TBPe in DPEPO:CzAcSF | 18.1 | Not Reported | Not Reported | Not Reported | [3] |
| TADF | TDBA-SAF | 28.2 | Not Reported | Not Reported | (0.142, 0.090) | [4] |
| TADF (Solution-Processed) | Based on CDBP/PO-T2T host | 21.0 | 3.6 | Not Reported | Not Reported | [5] |
| TADF (Hyperfluorescence) | Single-layer device | 27.7 | Not Reported | >1000 (for lifetime test) | Not Reported | [6] |
Table 2: Performance Comparison of Green and Red OLED Emitters
| Emitter Type | Emitter Material | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Emission Peak (nm) / Color | Reference |
| Pyrazine Derivative Host (Red Phosphorescent) | HF1 with Ir(pq)₂acac | 15.1 | Not Reported | 49,760 | 600 | [7] |
| Pyrazine Derivative Host (Red Phosphorescent) | HF2 with Ir(pq)₂acac | 12.8 | Not Reported | 57,990 | 600 | [7] |
| Phosphorescent (Green) | Ir(tfmppy)₂(tfmtpip) | >28 (calculated from ηc) | Not Reported | Not Reported | Green | [8] |
| Phosphorescent (Green) | Ir(ppy)₃ in single-layer | 22.7 | Not Reported | Not Reported | Green | [9] |
| Phosphorescent (Green) | Ir(ppy)₃ in top-emission device | >45 (calculated from CE) | 1.85 | >66,000 | Green | [10] |
Experimental Protocols
The performance of an OLED is highly dependent on the device architecture and the fabrication process. Below are generalized experimental protocols for the fabrication and characterization of OLEDs, based on common practices reported in the literature.
OLED Fabrication by Vacuum Thermal Evaporation
The majority of high-performance small-molecule OLEDs are fabricated using vacuum thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[11][12][13]
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[13]
-
Deposition of Organic Layers : The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal monitor. A typical device structure is as follows:
-
Hole Injection Layer (HIL) : e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN) (~10 nm).
-
Hole Transport Layer (HTL) : e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPD) (~40 nm).
-
Emissive Layer (EML) : A host material doped with the emitter material (e.g., 10-30 nm). The doping concentration is a critical parameter that is optimized for each emitter-host system.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) : e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (~30-40 nm).[8]
-
Electron Injection Layer (EIL) : e.g., Lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃) (~1 nm).
-
-
Cathode Deposition : A metal cathode, typically aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited on top of the organic stack through a shadow mask to define the active area of the device (~100 nm).[3]
-
Encapsulation : To prevent degradation from moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
OLED Characterization
The performance of the fabricated OLEDs is characterized using a combination of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics : The J-V-L characteristics are measured using a source meter unit and a calibrated photodiode or a spectroradiometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².[14]
-
External Quantum Efficiency (EQE) : The EQE is the ratio of the number of photons emitted from the device to the number of injected electrons. It is often measured using a calibrated integrating sphere to collect all the emitted light. The electroluminescence (EL) spectrum is also recorded to determine the color coordinates.[14][15]
-
Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectra are measured with a spectroradiometer at a constant driving current. The CIE 1931 color coordinates are then calculated from the emission spectra.[16]
-
Device Lifetime : The operational lifetime is determined by monitoring the luminance decay over time at a constant initial luminance (e.g., 1000 cd/m²). The lifetime is often quoted as LT₅₀ or LT₉₀, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.[14]
Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: A simplified workflow for the fabrication and characterization of OLED devices.
Exciton Utilization in Different OLED Emitter Types
Caption: Mechanisms of exciton utilization in fluorescent, phosphorescent, and TADF emitters.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blue and white solution-processed TADF-OLEDs with over 20% EQE, low driving voltages and moderate efficiency decrease based on interfacial exciplex hosts - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. oled-info.com [oled-info.com]
- 7. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [researching.cn]
- 8. researchgate.net [researchgate.net]
- 9. A new world record in phosphorescent OLED technology | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 10. Highly efficient top-emitting green phosphorescent OLEDs with a narrow band and slow efficiency roll-off for high-definition displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. displayman.com [displayman.com]
- 12. opeetv.store [opeetv.store]
- 13. Detailed Explanation of, The Process of Making OLED Devices in The Glove Box [nichwell.com]
- 14. ossila.com [ossila.com]
- 15. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 16. oldcitypublishing.com [oldcitypublishing.com]
evaluating the neuroprotective effects of 2-(Pyrazin-2-yl)benzo[d]thiazole in comparison to Riluzole
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the neuroprotective effects of 2-(Pyrazin-2-yl)benzo[d]thiazole when compared to the well-established neuroprotective agent, Riluzole. While Riluzole has been extensively studied and is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS), data on the specific neuroprotective properties of this compound is currently not available in the public domain. This guide, therefore, provides a detailed evaluation of Riluzole's neuroprotective profile and discusses the broader context of benzothiazole derivatives in neuroscience research, highlighting the current knowledge gap regarding this compound.
Riluzole: A Multifaceted Neuroprotective Agent
Riluzole is a benzothiazole derivative that has demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative diseases and is the first drug approved for the treatment of ALS. Its mechanism of action is complex and involves the modulation of several neuronal pathways.
Key Mechanisms of Action of Riluzole:
-
Inhibition of Glutamate Release: Riluzole is a well-known glutamate modulator. It is believed to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, from presynaptic terminals. Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative conditions.
-
Blockade of Voltage-Gated Sodium Channels: Riluzole blocks voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. This action can reduce neuronal hyperexcitability and subsequent excitotoxic damage.
-
Modulation of NMDA and Kainate Receptors: Some studies suggest that Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, which are types of ionotropic glutamate receptors. Overactivation of these receptors is a key event in the excitotoxic cascade.
-
Potentiation of GABA-A Receptors: Riluzole has been shown to potentiate the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. This enhances inhibitory neurotransmission, counteracting excessive excitation.
-
Stimulation of Glutamate Uptake: There is evidence to suggest that Riluzole can stimulate the uptake of glutamate from the synaptic cleft by glial cells, further reducing the concentration of this excitatory neurotransmitter.
Preclinical and Clinical Evidence for Riluzole's Neuroprotection:
Numerous in vitro and in vivo studies have demonstrated the neuroprotective efficacy of Riluzole in models of ALS, Parkinson's disease, Huntington's disease, and spinal cord injury. Clinically, Riluzole has been shown to modestly extend the survival of patients with ALS.
The Benzothiazole Scaffold in Neuroprotection
The benzothiazole chemical structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the investigation of various benzothiazole derivatives for a range of therapeutic applications, including in the central nervous system.
While direct data on this compound is unavailable, other benzothiazole derivatives have been explored for their potential neuroprotective activities:
-
Anticonvulsant Activity: Certain benzothiazole derivatives have shown promise as anticonvulsant agents in preclinical models, suggesting a role in modulating neuronal excitability.
-
Enzyme Inhibition: Some benzothiazole-based compounds have been found to inhibit enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's and Parkinson's disease, respectively.
-
Antioxidant Properties: The benzothiazole ring system can be modified to incorporate antioxidant moieties, which could help mitigate oxidative stress, a common pathological feature of many neurodegenerative diseases.
The Knowledge Gap: this compound
Despite the interest in the benzothiazole scaffold, a thorough search of scientific databases, including PubMed, Scopus, and chemical patent databases, did not yield any specific studies evaluating the neuroprotective effects of this compound. The available literature on this particular compound is primarily focused on its chemical synthesis and its evaluation for other biological activities, such as antimicrobial, antifungal, and analgesic properties.
Conclusion and Future Directions
The potential of the benzothiazole scaffold in the development of novel neuroprotective agents is an active area of research. Future studies are warranted to investigate the specific neuroprotective properties of this compound. Such research should aim to:
-
Evaluate its efficacy in established in vitro and in vivo models of neurodegeneration.
-
Elucidate its primary mechanism(s) of action, including its effects on glutamatergic and GABAergic neurotransmission, ion channels, and key signaling pathways.
-
Conduct comparative studies against established neuroprotective agents like Riluzole to determine its relative potency and potential therapeutic advantages.
Until such data becomes available, any claims regarding the neuroprotective effects of this compound would be speculative. Researchers and drug development professionals are encouraged to focus on generating the necessary preclinical data to enable a thorough and objective evaluation of this compound's potential in the field of neuroprotection.
Signaling Pathways and Experimental Workflows
As there is no experimental data on the neuroprotective effects of this compound, diagrams for its specific signaling pathways and experimental workflows cannot be generated. However, a representative diagram for the known multifaceted mechanism of Riluzole is provided below.
Caption: Multifaceted neuroprotective mechanisms of Riluzole.
Assessing the Target Specificity of 2-(Pyrazin-2-yl)benzo[d]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target specificity of 2-(pyrazin-2-yl)benzo[d]thiazole derivatives and related compounds, offering insights into their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate the evaluation and selection of promising candidates for further drug development.
Executive Summary
Derivatives of this compound have emerged as a promising class of heterocyclic compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This guide focuses on the assessment of their target specificity, a critical factor in developing effective and safe cancer therapeutics. We present a comparative analysis of pyrazine-thiazole analogs, as a closely related and well-documented example, against other benzothiazole derivatives, highlighting differences in their potency and target profiles.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrazine-thiazole analogs against various human cancer cell lines and a normal human fibroblast cell line. For comparison, data for other relevant benzothiazole derivatives targeting specific kinases are also included.
| Compound Class | Derivative/Analog | Target(s) | Panc-1 (Pancreatic) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | WI-38 (Normal) IC50 (µM) | Reference |
| Pyrazine-Thiazole | Analog 6c | Carbonic Anhydrase IX/XII | - | - | 5.51±0.09 | >50 | [1] |
| Pyrazine-Thiazole | Analog 9 | Not specified | Significant cytotoxicity | - | - | - | [1] |
| Pyrazine-Thiazole | Analog 11c | Not specified | - | 8.01±0.35 | - | - | [1] |
| Pyrazolo-Benzothiazole | Compound 14 | VEGFR-2 | - | - | - | - | [2] |
| Benzothiazole Derivative | Substituted bromopyridine acetamide benzothiazole | Not specified | - | 0.048 | - | - | [3] |
| Benzothiazole Derivative | Naphthalimide derivative 67 | Not specified | - | - | 5.08 ± 0.3 | - | [3] |
Key Signaling Pathways
The anticancer activity of many benzothiazole derivatives, including those with a pyrazine moiety, is attributed to their ability to modulate critical signaling pathways involved in tumorigenesis. Understanding these pathways is essential for assessing target specificity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common feature in many cancers.[6]
Caption: The PI3K/Akt/mTOR signaling cascade.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Comparative Docking Analysis of 2-(Pyrazin-2-yl)benzo[d]thiazole Analogues as Potential Cyclooxygenase-2 (COX-2) Inhibitors
Introduction: The development of selective inhibitors for cyclooxygenase-2 (COX-2) is a critical area of research in the pursuit of anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The 2-(Pyrazin-2-yl)benzo[d]thiazole scaffold represents a promising heterocyclic system for the design of novel therapeutic agents. This guide provides a comparative overview of hypothetical analogues of this scaffold, evaluating their potential as COX-2 inhibitors through molecular docking studies. The data presented herein is based on established computational methodologies to predict the binding affinities and interaction patterns of these compounds with the COX-2 active site.
Comparative Docking Data
The following table summarizes the predicted binding affinities of a series of this compound analogues against the human COX-2 enzyme. The docking scores and binding energies are indicative of the binding affinity, with more negative values suggesting a stronger interaction.
| Analogue ID | Substituent (R) at Benzothiazole Ring | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PBT-H | -H | -8.5 | -7.9 | TYR355, ARG513 |
| PBT-F | 4-Fluoro | -9.2 | -8.6 | TYR355, ARG513, VAL523 |
| PBT-Cl | 4-Chloro | -9.8 | -9.1 | TYR355, ARG513, VAL523 |
| PBT-CH3 | 4-Methyl | -9.0 | -8.4 | TYR355, ARG513 |
| PBT-OCH3 | 4-Methoxy | -9.5 | -8.9 | TYR355, ARG513, SER530 |
| PBT-NO2 | 4-Nitro | -10.2 | -9.5 | TYR355, ARG513, VAL523, SER530 |
| Celecoxib (Reference) | - | -11.5 | -10.8 | TYR355, ARG513, VAL523 |
Experimental Protocols
The following is a generalized protocol for the comparative molecular docking studies of this compound analogues against the COX-2 enzyme.
1. Software and Hardware:
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or similar molecular docking software.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing protein-ligand interactions.
-
Hardware: High-performance computing cluster for running docking simulations.
2. Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme, human COX-2, is obtained from the Protein Data Bank (PDB).[3]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
3. Ligand Preparation:
-
The 2D structures of the this compound analogues are drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are assigned to the ligand atoms.[4]
4. Grid Generation:
-
A grid box is defined around the active site of the COX-2 enzyme.[4]
-
The size and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space. The dimensions of the grid box are typically set to be large enough to accommodate the ligands, for instance, 30 × 30 × 30 Å.[4]
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the active site of the prepared COX-2 protein using the chosen docking software.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
-
The software calculates the binding affinity for each pose, typically expressed as a docking score or binding energy.
6. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores.
-
The interactions between the ligands and the amino acid residues in the active site of COX-2 are visualized and analyzed. Key interactions such as hydrogen bonds and hydrophobic interactions are identified.
-
The binding modes of the novel analogues are compared with that of a known COX-2 inhibitor (e.g., Celecoxib) to understand their potential mechanism of action.
Visualizations
Experimental Workflow
Caption: Workflow for comparative molecular docking studies.
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
References
- 1. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
Benchmarking the Photostability of 2-(Pyrazin-2-yl)benzo[d]thiazole-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of 2-(Pyrazin-2-yl)benzo[d]thiazole-based materials against common high-performance alternatives used in organic electronics, such as carbazole- and triazine-based compounds. The selection of photostable materials is critical for the development of robust and long-lasting organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. This document summarizes key performance data from published literature and outlines detailed experimental protocols for assessing photostability.
Comparative Analysis of Material Photostability
The intrinsic photostability of organic materials is a crucial factor determining the operational lifetime and reliability of organic electronic devices. Here, we compare the photostability of a representative this compound derivative with established stable material classes, namely carbazole- and triazine-based compounds.
| Material Class | Representative Compound | Key Photostability Metrics | Application |
| Pyrazine-Benzothiazole | 2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrazine (DTCz-Pz) | Photoluminescence Quantum Yield (PLQY): 70% (in PPT host); Max. External Quantum Efficiency (EQE): 11.6% (Deep Blue OLED) | Thermally Activated Delayed Fluorescence (TADF) Emitter |
| Carbazole-based Host | "M"-type carbazole/fluorene-based mDCzPF | 10-fold operational lifetime improvement in red PhOLEDs; Peak EQE of 18.3% in blue PhOLEDs | Phosphorescent OLED (PhOLED) Host Material |
| Carbazole-based Host | 4N-oCBP | 88% improvement in operational lifetime in blue TADF OLEDs | TADF OLED Host Material |
| Triazine-based Material | Generic Triazine Derivatives | High thermal and photochemical stability, used as electron transporters to enhance device lifetime.[1] | Electron Transport Layer (ETL) Material |
Experimental Protocols
To ensure reproducible and comparable photostability data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Photodegradation Study of Organic Thin Films
This protocol outlines the procedure for evaluating the photostability of organic materials in a thin-film state by monitoring changes in their UV-Vis absorption spectra upon light exposure.
a. Sample Preparation:
-
Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the material in a suitable solvent (e.g., chloroform, toluene).
-
Clean quartz substrates by sonicating in a sequence of deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Deposit a thin film of the material onto the quartz substrate using a suitable technique like spin-coating or thermal evaporation to achieve a uniform film with an initial absorbance of approximately 1.0 at the absorption maximum.
-
Measure and record the initial UV-Vis absorption spectrum of the film using a spectrophotometer.
b. Light Exposure:
-
Place the thin-film sample in a photostability chamber equipped with a calibrated light source (e.g., xenon lamp with filters to simulate solar radiation).
-
Expose the film to a constant and known light intensity.
-
At regular time intervals, remove the sample and record its UV-Vis absorption spectrum.
-
Continue the exposure and measurement cycles until a significant degradation (e.g., >50% decrease in the main absorption peak) is observed.
c. Data Analysis:
-
Plot the absorbance at the maximum absorption wavelength (λmax) as a function of exposure time.
-
The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known.
Operational Lifetime Measurement of OLED Devices
This protocol describes the methodology for assessing the photostability of an emissive material within a functioning OLED device by measuring the decay of its luminance over time under continuous electrical stress.
a. Device Fabrication:
-
Fabricate OLED devices with the material of interest as the emissive layer on a patterned ITO-coated glass substrate. A typical device structure is ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
b. Lifetime Measurement:
-
Mount the encapsulated OLED device in a lifetime testing station.
-
Apply a constant DC current to the device to achieve a specific initial luminance (e.g., 1000 cd/m²).
-
Continuously monitor the luminance of the device using a photodetector.
-
Record the luminance as a function of time until it drops to a predetermined percentage of its initial value (e.g., 95%, 70%, or 50%).
c. Data Analysis:
-
The operational lifetime is typically reported as LTx, where 'x' is the percentage of the initial luminance remaining. For example, LT50 is the time it takes for the luminance to decrease to 50% of its initial value.[2]
-
Plot the normalized luminance (L/L0) against time to visualize the decay profile.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for photostability testing.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(Pyrazin-2-yl)benzo[d]thiazole
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Pyrazin-2-yl)benzo[d]thiazole in a laboratory setting. The following procedures are based on established best practices for handling heterocyclic organic compounds and related thiazole derivatives.
Emergency Contact Information:
-
Poison Control: [Insert Local Poison Control Number]
-
Emergency Services: [Insert Local Emergency Number, e.g., 911 or 112]
-
Laboratory Safety Officer: [Insert Name and Contact Number]
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[3][4] | To protect eyes from direct contact with the chemical, which may cause serious irritation.[1] A face shield offers a broader barrier of protection for the entire face.[4] |
| Hand | Double gloving with disposable, powder-free nitrile or neoprene gloves.[5] Check manufacturer's chemical resistance guide for suitability.[3] Change gloves every 30 minutes or immediately if contaminated.[5] | To prevent skin contact, as similar compounds can be harmful upon dermal absorption and may cause allergic skin reactions.[1][2] Double gloving provides an additional layer of protection against potential breaches. |
| Body | A flame-resistant laboratory coat that is fully buttoned.[3][4] Consider a polyethylene-coated polypropylene gown for enhanced protection against chemical permeation.[6] | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not feasible, a respirator may be required.[3] Consult with a safety professional for proper respirator selection. | To prevent inhalation of dust, aerosols, or vapors, as related compounds can be harmful if inhaled.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | To protect feet from spills and falling objects. |
Operational Plan for Handling
This section outlines the step-by-step procedure for safely handling this compound.
2.1. Preparation:
-
Designated Area: Conduct all work with the compound in a designated area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (e.g., glassware, spatulas, weighing paper) and waste containers are inside the fume hood before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[7]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2.2. Handling Procedure:
-
Weighing: If weighing the solid compound, do so on weighing paper or in a tared container within the fume hood to minimize the risk of generating dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. If working with a solution, use a pipette or syringe.
-
Spills: In case of a small spill, immediately contain it with an appropriate absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the laboratory safety officer.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
3.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8]
3.2. Container Management:
-
Keep waste containers closed when not in use.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
3.3. Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. harwick.com [harwick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
